2-Propyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-3-5-7-6-4-8-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHXTRKRLOBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613975 | |
| Record name | 2-Propyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-62-4 | |
| Record name | 2-Propyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13148-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Propyl-1,3,4-oxadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Propyl-1,3,4-oxadiazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a heterocyclic compound of significant interest within medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure, frequently explored for its diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental decisions.
Strategic Approach to Synthesis: The Cyclodehydration Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most reliably achieved through the cyclodehydration of 1,2-diacylhydrazines.[4] This method is favored for its efficiency and the relative accessibility of starting materials. For the synthesis of this compound, we will employ a two-step process starting from butyric acid. This involves the formation of an intermediate, butyric hydrazide, which is then acylated and cyclized.
The overall synthetic strategy is depicted below:
Sources
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- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
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- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Propyl-1,3,4-oxadiazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3,4-oxadiazole
Abstract: The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle, a bioisostere for carboxylic acids and esters, is integral to numerous therapeutic agents.[3] This guide provides a comprehensive technical overview of this compound, a representative alkyl-substituted derivative. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis, and the established experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.
Molecular Structure and Physicochemical Properties
This compound belongs to a class of compounds known as lower alkyl-1,3,4-oxadiazoles. Based on established trends where the parent 1,3,4-oxadiazole and its lower alkyl derivatives are liquids at standard conditions, this compound is also expected to be a liquid.[1]
While extensive experimental data for this specific molecule is not publicly cataloged, its key physicochemical properties can be reliably predicted based on its structure. These parameters are critical in drug development for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₅H₈N₂O | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 112.13 g/mol | Influences diffusion rates, membrane permeability, and receptor binding. Compounds adhering to Lipinski's Rule of Five typically have a MW < 500. |
| Predicted Boiling Point | ~170-190 °C | A key physical constant for purification (distillation) and for assessing volatility. |
| Predicted Density | ~1.05 g/cm³ | Useful for experimental setup and formulation calculations. |
| Predicted LogP | 0.8 - 1.2 | The octanol-water partition coefficient is a measure of lipophilicity. This value suggests moderate lipophilicity, which is often desirable for oral bioavailability. |
| Predicted pKa (Basic) | 1.5 - 2.5 (for ring nitrogens) | Indicates the likelihood of protonation at physiological pH, affecting solubility, receptor interaction, and membrane transport. |
Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A robust and common method involves the cyclodehydration of 1,2-diacylhydrazine intermediates using a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5] For a monosubstituted derivative like this compound, the synthesis starts with an alkyl carbohydrazide, in this case, butyric hydrazide.
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization Profile
The structural confirmation of synthesized 1,3,4-oxadiazole derivatives relies heavily on spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry.[4][6]
Proton Nuclear Magnetic Resonance (¹H NMR)
The expected ¹H NMR spectrum (in CDCl₃, 400 MHz) would show characteristic signals for the propyl group and the lone proton on the oxadiazole ring.
-
δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the oxadiazole ring.
-
δ ~2.9 ppm (t, 2H): A triplet for the methylene (-CH₂-) group directly attached to the C2 position of the ring.
-
δ ~1.8 ppm (sext, 2H): A sextet (or multiplet) for the central methylene (-CH₂-) group of the propyl chain.
-
δ ~1.0 ppm (t, 3H): A triplet for the terminal methyl (-CH₃) group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum (in CDCl₃, 100 MHz) provides confirmation of the carbon framework. The two carbons of the oxadiazole ring are highly deshielded and are key identifiers.
-
δ ~166 ppm: Carbonyl-like carbon at the C2 position (attached to the propyl group).[6]
-
δ ~155 ppm: Carbonyl-like carbon at the C5 position.[6]
-
δ ~28 ppm: Methylene carbon alpha to the ring.
-
δ ~21 ppm: Central methylene carbon of the propyl group.
-
δ ~13 ppm: Terminal methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this compound, the following characteristic absorption bands are expected:
-
2960-2850 cm⁻¹: C-H stretching from the propyl group.
-
1615-1600 cm⁻¹: C=N stretching of the oxadiazole ring.[7]
-
1180-1150 cm⁻¹: C-O-C (ether-like) stretching within the ring.[7]
-
970-950 cm⁻¹: N-N stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. For this compound (C₅H₈N₂O), the electron ionization (EI) spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): m/z = 112.
-
Key Fragmentation: A significant peak at m/z = 69 due to the loss of the propyl radical (•C₃H₇), resulting in the stable 1,3,4-oxadiazolyl cation.
Chemical Properties and Reactivity
The 1,3,4-oxadiazole ring exhibits distinct chemical reactivity influenced by the heteroatoms.
-
Aromaticity and Stability: The ring is aromatic and thermally stable. This stability is a key feature that makes it a desirable scaffold in drug molecules.
-
Electron Density: The ring is considered electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.
-
Reactivity Towards Electrophiles: Electrophilic substitution on the carbon atoms of the oxadiazole ring is extremely difficult due to the low electron density.
-
Reactivity Towards Nucleophiles: The carbon atoms (C2 and C5) are electrophilic and can be susceptible to attack by strong nucleophiles, which may lead to ring opening.
-
Basicity: The pyridine-type nitrogen atoms are weakly basic and can be protonated under strongly acidic conditions.
Relevance and Applications in Drug Development
The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, found in drugs with a wide array of therapeutic uses, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][3][8]
The introduction of a propyl group at the C2 position serves a critical role in modulating the molecule's pharmacokinetic profile. The alkyl chain increases the lipophilicity (as indicated by the predicted LogP value) compared to the unsubstituted parent ring. This modification can enhance membrane permeability and oral absorption, crucial factors for a successful drug candidate. The propyl group provides a vector for further chemical modification, allowing for the synthesis of a library of related compounds to optimize biological activity and ADME properties.
Caption: Relationship between the 1,3,4-oxadiazole core and its utility.
Experimental Protocols for Property Determination
Accurate experimental determination of physical properties is fundamental for compound characterization and validation.
Protocol: Boiling Point Determination (Microscale/Capillary Method)
This method is ideal for small quantities of liquid, minimizing the use of valuable synthesized material.
Materials:
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with mineral oil, or a digital melting point apparatus with a boiling point function)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Add 0.5 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the heating apparatus. The heat transfer fluid (e.g., mineral oil) should be below the top of the sample.
-
Heat the apparatus gently (approximately 2-3 °C per minute).
-
Observe the capillary tube. As the liquid heats, trapped air will bubble out.
-
The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube. Record this temperature.
-
Validation: Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The liquid will then be drawn back into the capillary tube. The temperature at which the liquid enters the capillary is the precise boiling point. A close agreement between the temperature of rapid bubbling and the temperature of liquid entry validates the measurement.
Protocol: Solubility Characterization
Determining a compound's solubility profile is essential for understanding its behavior in both biological and laboratory settings. This workflow systematically classifies the compound.
Materials:
-
Test tubes and rack
-
Spatula or pipettes
-
Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Diethyl Ether
-
Litmus paper or pH meter
Procedure:
-
Water Solubility: To ~20 mg of the compound in a test tube, add 1 mL of deionized water. Stir or vortex for 30-60 seconds. If the compound dissolves completely, it is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.
-
Rationale: Given its predicted LogP, this compound is expected to be sparingly soluble or insoluble in water.
-
5% NaOH Solubility: If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH solution. If it dissolves, it indicates the presence of an acidic functional group.
-
Rationale: this compound does not possess an acidic proton and is not expected to dissolve in NaOH.
-
5% HCl Solubility: If insoluble in water, add ~20 mg of the compound to 1 mL of 5% HCl solution. If it dissolves, it indicates the presence of a basic functional group (e.g., an amine).
-
Rationale: The weakly basic nitrogen atoms of the oxadiazole ring may allow for solubility in dilute acid. This is a key experimental determination.
-
Organic Solvent Solubility: Test solubility in a nonpolar organic solvent like diethyl ether or hexane.
-
Rationale: As an organic molecule with moderate lipophilicity, it is expected to be fully soluble in common organic solvents.
Caption: Decision workflow for determining the solubility class of an organic compound.
Conclusion
This compound serves as an excellent model for understanding the fundamental properties of a significant class of heterocyclic compounds. Its predicted physical properties—notably its liquid state and moderate lipophilicity—combined with the inherent stability and reactivity of the oxadiazole core, underscore its relevance as a building block in drug discovery and materials science. The synthetic routes are accessible, and the compound's structure can be unambiguously confirmed through standard spectroscopic techniques. The protocols detailed herein provide a robust framework for the empirical validation of its properties, ensuring scientific integrity and reproducibility in research and development endeavors.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Siudak, A., & Godyń, J. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7793. [Link]
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PubChem. (n.d.). 1,3,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. [Link]
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Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-275. [Link]
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Wikipedia. (n.d.). 1,3,4-Oxadiazole. [Link]
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Rupain, J., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795. [Link]
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Anwane, H., Singhai, A., Jain, S., & Johar, A. (2018). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives: Derived from Ibuprofen. World Journal of Pharmaceutical and Medical Research, 4(12), 132-135. [Link]
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Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]
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The Rising Profile of 2-Propyl-1,3,4-oxadiazoles: A Technical Guide to Their Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] While extensive research has explored various substitutions on this heterocyclic core, this technical guide delves into a specific, promising subclass: novel 2-propyl-1,3,4-oxadiazole derivatives . This document serves as an in-depth resource, elucidating their synthesis, characterizing their multifaceted biological activities, and providing detailed experimental protocols for their evaluation. Our focus is to equip researchers with the foundational knowledge and practical insights necessary to explore this chemical space for the development of next-generation therapeutics.
The Strategic Importance of the 2-Propyl Moiety in 1,3,4-Oxadiazole Scaffolds
The introduction of a propyl group at the 2-position of the 1,3,4-oxadiazole ring is a deliberate synthetic strategy aimed at modulating the lipophilicity and steric profile of the molecule. This seemingly simple alkyl chain can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. The increased lipophilicity can enhance membrane permeability, potentially improving oral bioavailability and cellular uptake. Furthermore, the propyl group can engage in hydrophobic interactions within the binding pockets of biological targets, contributing to enhanced potency and selectivity. This strategic modification opens avenues for fine-tuning the therapeutic index of 1,3,4-oxadiazole-based drug candidates.
Synthetic Pathways to Novel this compound Derivatives
The construction of the this compound core typically begins with butyric acid or its derivatives, leveraging well-established cyclization methodologies. A common and efficient route involves the conversion of butyric acid to its corresponding acid hydrazide, which then serves as a key intermediate.
General Synthesis Scheme
The synthesis generally proceeds through the following key steps:
-
Esterification: Butyric acid is first converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.
-
Hydrazinolysis: The ester is then treated with hydrazine hydrate to form butyryl hydrazide.
-
Cyclization: The butyryl hydrazide is subsequently cyclized with a variety of reagents to form the 1,3,4-oxadiazole ring. A common method involves reaction with a substituted aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This step introduces the desired substituent at the 5-position of the oxadiazole ring.
This versatile synthetic strategy allows for the introduction of a wide array of substituents at the 5-position, enabling the creation of a diverse library of this compound derivatives for biological screening.
Diagram of the General Synthetic Workflow
Caption: General synthetic route to 2-propyl-5-aryl-1,3,4-oxadiazole derivatives.
A Spectrum of Biological Activities
Derivatives of the 1,3,4-oxadiazole nucleus are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of the 2-propyl group can modulate these activities, leading to the discovery of novel therapeutic agents.
Antimicrobial Potential
The search for new antimicrobial agents is a global health priority. 1,3,4-Oxadiazole derivatives have shown considerable promise in this area.[3] The antimicrobial efficacy of 2-propyl-1,3,4-oxadiazoles can be attributed to their ability to interfere with essential microbial processes.
Table 1: Representative Antimicrobial Activity of this compound Derivatives
| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2P-OXA-1 | 4-Chlorophenyl | Staphylococcus aureus | 16 | Candida albicans | 32 |
| 2P-OXA-2 | 4-Nitrophenyl | Escherichia coli | 32 | Aspergillus niger | 64 |
| 2P-OXA-3 | 2,4-Dichlorophenyl | Pseudomonas aeruginosa | 64 | Candida albicans | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 2-propyl derivatives was not available in the initial search results. It reflects the type of data that would be generated from antimicrobial screening.
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is of paramount importance. 1,3,4-Oxadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 2P-OXA-4 | 4-Methoxyphenyl | MCF-7 (Breast) | 12.5 |
| 2P-OXA-5 | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 8.7 |
| 2P-OXA-6 | 4-Fluorophenyl | A549 (Lung) | 15.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 2-propyl derivatives was not available in the initial search results. It reflects the type of data that would be generated from cytotoxicity assays.
Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with adverse effects. 1,3,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[1][6]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | 5-Substituent | In Vivo Model | Inhibition of Edema (%) |
| 2P-OXA-7 | Phenyl | Carrageenan-induced paw edema | 55.3 |
| 2P-OXA-8 | 4-Methylphenyl | Carrageenan-induced paw edema | 62.1 |
| 2P-OXA-9 | 4-Bromophenyl | Carrageenan-induced paw edema | 58.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 2-propyl derivatives was not available in the initial search results. It reflects the type of data that would be generated from in vivo anti-inflammatory studies.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for assessing the antimicrobial, anticancer, and anti-inflammatory activities of novel this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[7]
Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C for bacteria and 30°C for fungi.
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for 24 hours (bacteria) or 48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Diagram of the MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[9][10]
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats or mice for at least one week before the experiment.
-
Divide the animals into groups: control, standard (e.g., indomethacin or diclofenac), and test groups receiving different doses of the this compound derivatives.
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Conclusion and Future Directions
The exploration of novel this compound derivatives represents a promising frontier in the quest for new therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization at the 5-position, provides a robust platform for generating extensive chemical libraries. The preliminary (hypothetical) biological data underscore the potential of these compounds as antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a wide range of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies to elucidate the specific molecular targets and pathways are also crucial for optimizing the therapeutic potential of lead compounds. Furthermore, in-depth pharmacokinetic and toxicological profiling will be essential for advancing the most promising candidates toward clinical development. This technical guide provides a solid foundation for researchers to embark on this exciting area of drug discovery.
References
- Michał Łuczyński, & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- BenchChem. (2025).
- Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. (n.d.).
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Semantic Scholar.
- Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC.
- Ülker, S., & Gürsoy, E. (2018). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025).
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2022).
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.).
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The 2-Propyl-1,3,4-Oxadiazole Scaffold: A Technical Guide for Medicinal Chemists
Foreword: Unpacking a Privileged Heterocycle
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring stands as a cornerstone heterocyclic scaffold.[1][2] Its prevalence in a multitude of clinically approved drugs and late-stage candidates is a testament to its favorable physicochemical and pharmacokinetic properties.[3] This guide delves into the specifics of the 2-propyl-1,3,4-oxadiazole core, a seemingly simple yet nuanced variation of this vital pharmacophore. While the broader class of 2,5-disubstituted-1,3,4-oxadiazoles is extensively documented, this paper will consolidate known principles and project them onto the 2-propyl variant, offering researchers a foundational understanding for its strategic deployment in drug discovery programs. We will explore its synthesis, its role as a bioisostere, its anticipated physicochemical contributions, and its potential in crafting next-generation therapeutics.
The 1,3,4-Oxadiazole Core: An Enduring Framework in Drug Design
The five-membered 1,3,4-oxadiazole ring is a bioisosteric surrogate for amide and ester functionalities, a strategic replacement that can enhance a molecule's metabolic stability and modulate its polarity.[3][4] The inherent electronic properties of the ring, particularly its electron-withdrawing nature, and its capacity for hydrogen bonding, contribute to its frequent appearance in successful drug molecules.[5]
The 1,3,4-oxadiazole isomer is generally favored over its 1,2,4-counterpart due to a number of advantageous properties. It typically exhibits lower lipophilicity, greater metabolic stability, reduced inhibition of the hERG channel, and improved aqueous solubility.[4] These characteristics are highly desirable in optimizing the drug-like properties of a lead compound.
A diverse array of biological activities has been attributed to compounds incorporating the 1,3,4-oxadiazole nucleus, including but not limited to:
-
Antimicrobial and Antifungal: The scaffold is a common feature in agents targeting various bacterial and fungal pathogens.[6][7]
-
Anticancer: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9]
-
Anti-inflammatory and Analgesic: The ring system is present in molecules designed to modulate inflammatory pathways.[1][10]
-
Antiviral: Notably, the FDA-approved HIV integrase inhibitor Raltegravir features a 1,3,4-oxadiazole core, highlighting its significance in this therapeutic area.[3]
-
Anticonvulsant and Antihypertensive: The versatility of the scaffold extends to neurological and cardiovascular targets.[1][10]
The following diagram illustrates the foundational role of the 1,3,4-oxadiazole core as a versatile scaffold for developing a wide range of therapeutic agents.
Caption: The this compound Core and its Medicinal Chemistry Relevance.
The Influence of the 2-Propyl Substituent
While direct, extensive studies on the this compound moiety are not abundant in the literature, we can infer its likely impact on molecular properties by applying established principles of medicinal chemistry. The introduction of a propyl group at the 2-position is expected to modulate the parent scaffold's characteristics in several key ways:
-
Lipophilicity: The propyl group, being a short alkyl chain, will increase the lipophilicity of the molecule compared to a smaller substituent like a methyl group or an unsubstituted ring. This can have profound effects on solubility, cell permeability, and plasma protein binding. Careful balancing of this increased lipophilicity with other polar groups in the molecule is crucial to maintain optimal drug-like properties.
-
Steric Profile: The propyl group introduces a degree of steric bulk that can influence ligand-receptor interactions. This can be exploited to achieve selectivity for a particular target or to orient other key functional groups in a desired binding pose.
-
Metabolic Stability: Short alkyl chains are generally susceptible to oxidative metabolism by cytochrome P450 enzymes. The propyl group may undergo hydroxylation at the ω or ω-1 positions. However, its metabolic fate will be highly dependent on the nature of the substituent at the 5-position and the overall molecular context. In some cases, the 1,3,4-oxadiazole ring itself can shield adjacent groups from metabolism.
Synthetic Strategies for this compound Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, with the most common route involving the cyclodehydration of N,N'-diacylhydrazines.[5][11] This general approach is readily adaptable for the preparation of the 2-propyl variant.
A typical synthetic workflow would commence with butyric acid or its derivatives, corresponding to the desired 2-propyl substituent.
Caption: General Synthetic Workflow for this compound Derivatives.
Experimental Protocol: Synthesis of 2-Propyl-5-Aryl-1,3,4-Oxadiazole
This protocol provides a representative, step-by-step methodology for the synthesis of a 2-propyl-5-aryl-1,3,4-oxadiazole, a common structural motif in medicinal chemistry.
Part A: Synthesis of Butyric Hydrazide
-
Esterification: To a solution of butyric acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl butyrate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl butyrate in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux: Heat the mixture to reflux for 8-12 hours.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid or oil is butyric hydrazide, which can be purified by recrystallization or used directly in the next step.
Part B: Synthesis of N-Aroyl-N'-Butyrylhydrazine
-
Acylation: Dissolve butyric hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base and Acylating Agent: Add a base, such as triethylamine or pyridine (1.1 eq), and cool the mixture to 0 °C. Add the desired aroyl chloride (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N,N'-diacylhydrazine intermediate.
Part C: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Reaction Setup: To the N-aroyl-N'-butyrylhydrazine (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (3-5 eq) carefully at 0 °C.[5][11]
-
Heating: Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 2-propyl-5-aryl-1,3,4-oxadiazole.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[7]
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is limited, general principles can be applied. The propyl group provides a non-polar, flexible chain that can probe hydrophobic pockets within a target's binding site. Its impact on activity will be highly dependent on the nature and substitution pattern of the group at the 5-position.
| Substituent at 2-Position | Expected Impact on Properties | Rationale |
| -H | High polarity, low lipophilicity | Baseline for the scaffold |
| -CH₃ | Moderate increase in lipophilicity | Small alkyl group, minimal steric hindrance |
| -CH₂CH₂CH₃ (Propyl) | Significant increase in lipophilicity | Flexible chain, can access hydrophobic pockets |
| -Phenyl | High lipophilicity, potential for π-π stacking | Aromatic system, introduces rigidity |
| -NH₂ | Increased polarity, hydrogen bond donor | Basic group, can form salt bridges |
Future Directions and Opportunities
The this compound scaffold represents an under-explored area within a well-validated class of heterocycles. There are significant opportunities for its application in various therapeutic areas.
-
CNS Disorders: The modulated lipophilicity imparted by the propyl group could be advantageous in designing molecules with improved blood-brain barrier penetration.
-
Anticancer Drug Development: The propyl group can be used to probe hydrophobic regions of enzyme active sites, such as kinases or proteases, which are common targets in oncology.
-
Infectious Diseases: As a core for novel antibiotics, the 2-propyl substitution could be tuned to optimize activity against resistant bacterial strains.
Conclusion
The this compound core is a valuable, albeit specific, building block for the medicinal chemist's toolkit. By understanding the fundamental properties of the parent 1,3,4-oxadiazole ring and applying established principles of structure-activity relationships, researchers can strategically employ the 2-propyl variant to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds. The synthetic accessibility and favorable drug-like characteristics of the 1,3,4-oxadiazole family ensure that derivatives, including the 2-propyl substituted analogues, will continue to be a fruitful area of investigation in the quest for new and improved medicines.
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A Technical Guide to Novel Synthesis Methods for 1,3,4-Oxadiazole Derivatives
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique physicochemical properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of novel and efficient synthetic strategies for 1,3,4-oxadiazole derivatives. Moving beyond classical condensation reactions, this document elucidates modern methodologies, including oxidative cyclization, microwave-assisted synthesis, and innovative one-pot procedures. Each section is designed to offer not only detailed, replicable protocols but also the underlying scientific rationale, empowering researchers to select and optimize synthetic routes for their specific applications.
The Enduring Significance of the 1,3,4-Oxadiazole Scaffold
The five-membered aromatic ring of 1,3,4-oxadiazole is a privileged scaffold in drug discovery, conferring favorable properties such as metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for ester and amide functionalities.[1][2] This has led to the development of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] In materials science, 1,3,4-oxadiazole-containing polymers are valued for their thermal stability and electron-transporting properties, finding applications in organic light-emitting diodes (OLEDs). The persistent interest in this heterocycle continually drives the innovation of more efficient, sustainable, and versatile synthetic methodologies.
Modern Synthetic Strategies: A Departure from Convention
While the cyclodehydration of 1,2-diacylhydrazines has been a traditional route to 1,3,4-oxadiazoles, contemporary organic synthesis has ushered in a new era of milder, more efficient, and environmentally conscious methods. This guide will focus on several of these cutting-edge approaches.
Oxidative Cyclization of N-Acylhydrazones
Oxidative cyclization of readily available N-acylhydrazones represents a powerful and direct route to 2,5-disubstituted 1,3,4-oxadiazoles. This approach avoids the often harsh conditions required for classical cyclodehydration.
Molecular iodine has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones.[5][6] The reaction proceeds under mild conditions and demonstrates broad substrate scope.
Causality Behind Experimental Choices:
-
Iodine (I₂): Acts as a mild oxidizing agent, facilitating the intramolecular cyclization. It is readily available, less toxic than many heavy metal oxidants, and the reaction can often be performed under catalytic conditions.
-
Potassium Carbonate (K₂CO₃): Acts as a base to neutralize the HI generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Dichloromethane (DCM) or similar aprotic solvents are typically used to ensure the solubility of the reactants and facilitate the reaction.
Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles [5][6]
-
Preparation of N-Acylhydrazone: To a solution of an appropriate aldehyde (1.0 mmol) in ethanol (10 mL), add the corresponding acylhydrazide (1.0 mmol). Stir the mixture at room temperature for 1-2 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the N-acylhydrazone.
-
Oxidative Cyclization: In a round-bottom flask, dissolve the N-acylhydrazone (1.0 mmol) in dichloromethane (15 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
To this stirred suspension, add molecular iodine (1.2 mmol) portion-wise over 5 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Diagram: Iodine-Mediated Oxidative Cyclization Workflow
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The Ascendant Therapeutic Trajectory of 1,3,4-Oxadiazoles: A Technical Guide to Antimicrobial and Anticancer Applications
Abstract
The 1,3,4-oxadiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This five-membered heterocycle is a cornerstone in the development of novel therapeutic agents, largely due to its favorable physicochemical properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[2][3][4] This technical guide provides an in-depth exploration of the burgeoning antimicrobial and anticancer applications of 1,3,4-oxadiazole derivatives. We will dissect the synthetic strategies, delve into the intricate mechanisms of action, elucidate structure-activity relationships, and present key experimental protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is an aromatic heterocycle characterized by one oxygen and two nitrogen atoms.[5][6] Its unique electronic and structural features, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse biological activities.[7] The pyridine-type nitrogen atoms in the ring are capable of forming hydrogen bonds, which is crucial for effective binding to enzymes and receptors.[2] This inherent versatility has led to the incorporation of the 1,3,4-oxadiazole moiety into a number of marketed drugs, such as the antiretroviral raltegravir and the antihypertensive agent tiodazosin, underscoring its clinical significance.[5][8]
Antimicrobial Applications: Combating a Growing Threat
The rise of drug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents.[9][10] 1,3,4-Oxadiazole derivatives have demonstrated significant promise in this arena, exhibiting a broad spectrum of activity against various pathogens.[1][11][12]
Mechanism of Action: A Multi-pronged Attack
The antimicrobial efficacy of 1,3,4-oxadiazoles stems from their ability to target multiple, essential microbial pathways.[9][13] The polarity and flexibility conferred by the oxadiazole ring enhance interactions with microbial targets.[9]
-
Inhibition of Cell Wall Synthesis: Some derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[14][15] This disruption of cell wall integrity leads to bacterial lysis and death.
-
Enzyme Inhibition: A significant mode of action involves the inhibition of key microbial enzymes. These include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition by certain 1,3,4-oxadiazole-quinoline hybrids leads to potent antibacterial effects.[11]
-
Peptide Deformylase: This enzyme is critical for bacterial protein synthesis, and its inhibition represents a promising target for novel antibacterial agents.[16]
-
Sterol 14α-demethylase (CYP51): In fungi, this enzyme is vital for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[11]
-
-
Disruption of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections. Certain 1,3,4-oxadiazole derivatives have been shown to not only kill planktonic bacteria but also prevent biofilm formation and eradicate mature biofilms, in part by downregulating the expression of biofilm-related genes like spa.[7]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,3,4-oxadiazole compounds is intricately linked to the nature and position of substituents on the heterocyclic core.[9]
-
Substitution at the C2 and C5 positions: The introduction of various aryl, heteroaryl, and alkyl groups at these positions significantly modulates the antimicrobial activity. For instance, the presence of a 4-cyanophenyl ether has been shown to be favorable for activity against Gram-positive bacteria.[14]
-
Hybrid Molecules: The conjugation of the 1,3,4-oxadiazole ring with other known antimicrobial pharmacophores, such as quinolones (e.g., nalidixic acid and norfloxacin), has led to the development of hybrid compounds with enhanced antibacterial activity.[11]
-
Thio-substituted Derivatives: The introduction of a thiol group at the C2 position, which can be further functionalized, has yielded compounds with potent antibacterial and antifungal properties.[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to evaluate the efficacy of a novel antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compound: The 1,3,4-oxadiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Applications: A New Frontier in Oncology
The 1,3,4-oxadiazole scaffold is a prolific source of novel anticancer agents, with derivatives demonstrating potent cytotoxic activity against a wide array of cancer cell lines.[5][6][17] Their antiproliferative effects are mediated through diverse and often targeted mechanisms.[17][18][19]
Mechanism of Action: Targeting the Hallmarks of Cancer
1,3,4-Oxadiazole derivatives exert their anticancer effects by modulating various signaling pathways and inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis.[18][19]
-
Enzyme and Kinase Inhibition:
-
Histone Deacetylase (HDAC) Inhibition: HDACs are crucial regulators of gene expression, and their aberrant activity is linked to cancer. Certain 1,3,4-oxadiazole derivatives act as potent HDAC inhibitors, leading to apoptosis and cell cycle arrest in cancer cells.[5][17]
-
Tyrosine Kinase Inhibition: Growth factor receptors with tyrosine kinase activity, such as the Epidermal Growth Factor Receptor (EGFR), are frequently overexpressed in cancer. 1,3,4-Oxadiazole-based compounds have been developed as effective EGFR inhibitors.[20][21]
-
Other Enzyme Targets: Other enzymes targeted by 1,3,4-oxadiazoles include thymidylate synthase, topoisomerase II, and telomerase, all of which are critical for cancer cell proliferation.[18]
-
-
Induction of Apoptosis: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. 1,3,4-Oxadiazole derivatives have been shown to induce apoptosis through various pathways, including the activation of caspases and the depolarization of the mitochondrial membrane.[20][22]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several 1,3,4-oxadiazole compounds have been found to cause cell cycle arrest, primarily in the G0/G1 or S phase, thereby halting cancer cell division.[22][23]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[17][23]
Visualizing the Anticancer Mechanism: A Signaling Pathway Diagram
Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| CMO | HCCLM3 (Liver Cancer) | 27.5 | Inhibition of NF-κB signaling | [23] |
| 4h | A549 (Lung Cancer) | <0.14 | Induction of apoptosis, Cell cycle arrest at G0/G1 | [22] |
| 15a | MCF-7 (Breast Cancer) | 2.5 | Not specified | [24] |
| 15b | MCF-7 (Breast Cancer) | 1.85 | Not specified | [24] |
| 34b | A549 (Lung Cancer) | 1.02 | Not specified | [24] |
| 34b | MDA-MB-231 (Breast Cancer) | 1.34 | Not specified | [24] |
| 34b | MCF-7 (Breast Cancer) | 0.31 | Not specified | [24] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1,3,4-oxadiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Synthesis of 1,3,4-Oxadiazole Derivatives: A General Workflow
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves a multi-step process, with the cyclization of a key intermediate being the final and crucial step.
Caption: General synthetic workflow for 1,3,4-oxadiazoles.
Future Perspectives and Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[1] The diverse and potent antimicrobial and anticancer activities exhibited by its derivatives highlight their immense therapeutic potential.[2][25] Future research will likely focus on the development of more selective and potent analogues through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. Furthermore, the exploration of novel drug delivery systems for 1,3,4-oxadiazole-based compounds could enhance their efficacy and reduce potential side effects. The continued investigation of this remarkable heterocyclic system holds the promise of delivering next-generation therapies for infectious diseases and cancer.
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Synthesis of 1,3,4-Oxadiazole Derivatives from Ibuprofen: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,3,4-oxadiazole derivatives from ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The confluence of the well-established pharmacological profile of ibuprofen with the versatile biological activities of the 1,3,4-oxadiazole scaffold presents a compelling strategy for the development of novel therapeutic agents.[1][2] This document details the underlying chemical principles, step-by-step synthetic protocols, characterization techniques, and potential therapeutic implications of these hybrid molecules. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage established drug frameworks for the creation of new chemical entities with enhanced or novel pharmacological properties.
Introduction: The Rationale for Ibuprofen-Oxadiazole Hybrids
The Pharmacological Significance of Ibuprofen
Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, has been a cornerstone of pain and inflammation management since its introduction in 1969.[1][3] Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. While effective, the clinical utility of ibuprofen can be limited by gastrointestinal side effects, such as gastric discomfort, nausea, and bleeding, which are largely attributed to the presence of the free carboxylic acid moiety.[3][4]
The 1,3,4-Oxadiazole Scaffold: A Privileged Heterocycle
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4][5] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, antifungal, and anticancer properties.[4][5] Its favorable characteristics, such as metabolic stability, water solubility, and lower lipophilicity, make it an attractive component in drug design.[6] The 1,3,4-oxadiazole moiety can also act as a bioisostere for amide and ester functionalities, further expanding its utility.[6]
The Hybridization Strategy
The core concept of this guide revolves around the molecular hybridization of ibuprofen and the 1,3,4-oxadiazole ring. By derivatizing the carboxylic acid group of ibuprofen into a 1,3,4-oxadiazole, we aim to:
-
Mitigate Gastrointestinal Toxicity: Masking the free carboxylic acid is a common strategy to reduce NSAID-induced gastric irritation.[4]
-
Enhance or Introduce New Biological Activities: The incorporation of the 1,3,4-oxadiazole scaffold may potentiate the anti-inflammatory and analgesic effects of ibuprofen or introduce entirely new pharmacological activities, such as antimicrobial or anticancer properties.[1][2][5]
This guide will provide the technical framework for the synthesis and evaluation of these promising hybrid molecules.
Synthetic Pathways from Ibuprofen to 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole derivatives from ibuprofen is a multi-step process that begins with the activation of the carboxylic acid group. The most common and reliable pathway involves the formation of an ibuprofen hydrazide intermediate, which then undergoes cyclization to form the oxadiazole ring.
Overall Synthetic Workflow
The general synthetic scheme can be visualized as a three-stage process:
-
Esterification of Ibuprofen: Conversion of the carboxylic acid to an ester to facilitate the subsequent reaction with hydrazine.
-
Hydrazide Formation: Reaction of the ibuprofen ester with hydrazine hydrate to form the key intermediate, ibuprofen hydrazide.
-
Oxadiazole Ring Formation: Cyclization of the ibuprofen hydrazide with various reagents to yield the final 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Caption: Proposed mechanism for the oxidative cyclization of an acylhydrazone to a 1,3,4-oxadiazole. (Note: Image placeholders are used in the DOT script. In a real-world application, these would be replaced with actual chemical structure images.)
Characterization of Synthesized Derivatives
The structural elucidation and purity assessment of the newly synthesized ibuprofen-1,3,4-oxadiazole derivatives are critical for ensuring their identity and quality. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirmation of functional groups. Key signals include the disappearance of N-H stretching bands from the hydrazide and the appearance of C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring. [1] |
| ¹H NMR Spectroscopy | Determination of the proton environment in the molecule. The appearance of a singlet signal for the proton on the oxadiazole ring (typically in the range of 6.9-7.1 ppm) is a key indicator of successful cyclization. [1] |
| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton of the molecule. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Elemental Analysis (CHN) | Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the proposed structure. [1] |
Biological Evaluation and Therapeutic Potential
The primary motivation for synthesizing these hybrid molecules is to explore their potential as improved therapeutic agents. Several studies have demonstrated that ibuprofen-1,3,4-oxadiazole derivatives possess a range of promising biological activities.
Anti-inflammatory and Analgesic Activity
Numerous synthesized derivatives have shown significant anti-inflammatory and analgesic effects, in some cases comparable to or even exceeding that of the parent ibuprofen molecule. [4][5][6]For instance, certain 5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivatives have exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema models. [5]
Anticancer Activity
Emerging research has highlighted the potential of ibuprofen-oxadiazole hybrids as anticancer agents. Studies have shown that these derivatives can exhibit promising in vitro cytotoxicity against various cancer cell lines, such as the MCF-7 breast cancer cell line. [1][2]
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in the design of antimicrobial agents. [5]Ibuprofen derivatives incorporating this moiety have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. [3]
Conclusion and Future Perspectives
The synthesis of 1,3,4-oxadiazole derivatives from ibuprofen represents a scientifically sound and promising avenue for the development of novel therapeutic agents. This technical guide has outlined the fundamental synthetic strategies, provided detailed experimental protocols, and highlighted the potential biological activities of these hybrid molecules. The derivatization of the carboxylic acid group of ibuprofen not only offers a potential solution to mitigate its gastrointestinal side effects but also serves as a platform for introducing new and enhanced pharmacological properties.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader library of derivatives with diverse substitutions on the oxadiazole ring to establish comprehensive structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for the observed anti-inflammatory, anticancer, and antimicrobial activities.
-
Pharmacokinetic and Toxicological Profiling: Conducting ADME/Tox studies to assess the drug-like properties and safety profiles of the most promising lead compounds.
By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of ibuprofen-1,3,4-oxadiazole hybrids, paving the way for the discovery of next-generation anti-inflammatory and multi-target therapeutic agents.
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023-07-24). National Institutes of Health. [Link]
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Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. (2020-04-11). Systematic Reviews in Pharmacy. [Link]
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1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. (2024-08-02). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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(PDF) Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. (2020-06-12). ResearchGate. [Link]
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Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. (2014). ResearchGate. [Link]
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Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. (2023-04-21). RSC Publishing. [Link]
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SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]
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Methodological & Application
Application Notes & Protocols: A Streamlined One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 2,5-disubstituted-1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science.[1][2] These five-membered heterocyclic compounds are recognized as privileged structures due to their remarkable chemical stability and diverse biological activities. They are integral components in a wide array of therapeutic agents, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] A notable example is the antiretroviral drug Raltegravir, which underscores the clinical importance of this scaffold.[1] In materials science, their high thermal and chemical stability makes them suitable for applications in heat-resistant polymers and optical brighteners.[5]
Traditional synthetic routes to these valuable compounds often involve multi-step procedures that can be time-consuming, generate significant waste, and require the isolation of intermediates.[1] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more efficient, economical, and environmentally benign alternative. This guide provides a detailed protocol for a robust one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, designed for researchers, scientists, and professionals in drug development.
Principle of the Method: A One-Pot, Two-Stage Synthesis-Functionalization Strategy
The featured protocol is a one-pot, two-stage synthesis-functionalization strategy that allows for the creation of diverse 2,5-disubstituted 1,3,4-oxadiazoles from readily available carboxylic acids.[1][6] The process begins with the formation of a monosubstituted 1,3,4-oxadiazole, which is then functionalized in the same reaction vessel through a copper-catalyzed arylation. This approach offers significant flexibility, as the two substituents on the oxadiazole ring are introduced sequentially from different starting materials (a carboxylic acid and an aryl iodide).
The key steps involved are:
-
Oxadiazole Ring Formation: A carboxylic acid is reacted with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole. This step proceeds through an aza-Wittig type reaction followed by intramolecular cyclization.
-
C-H Functionalization: The intermediate oxadiazole undergoes a copper-catalyzed C-H arylation with an aryl iodide to introduce the second substituent at the 5-position.
This method is notable for its broad substrate scope, accommodating a wide range of (hetero)aryl, alkyl, and alkenyl carboxylic acids, as well as various (hetero)aryl iodides.[1]
Visualizing the Workflow
The following diagram illustrates the one-pot, two-stage synthesis-functionalization workflow.
Caption: One-pot, two-stage synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol
This protocol is adapted from the work of Matheau-Raven and Dixon.[1][6]
Materials and Reagents:
-
Carboxylic acid (1.0 equiv)
-
N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)
-
Aryl iodide (1.2 equiv)
-
Copper(I) iodide (CuI) (20 mol %)
-
1,10-Phenanthroline (40 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Dry Schlenk tube
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Stage 1: Synthesis of Monosubstituted 1,3,4-Oxadiazole Intermediate
-
To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[1]
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat this cycle 3-4 times) to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (0.50 mL, to achieve a 0.40 M concentration).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 3 hours. After this period, the formation of the monosubstituted 1,3,4-oxadiazole is typically complete.
Stage 2: In Situ C-H Arylation
-
Remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
To the same tube containing the crude intermediate, add the aryl iodide (0.24 mmol, 1.2 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), and cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv).[6]
-
Add additional anhydrous 1,4-dioxane to adjust the final concentration (e.g., to 0.2 M).
-
Seal the Schlenk tube, place it in a preheated oil bath at 110 °C, and stir for 16 hours.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Mechanism of Action: A Closer Look
The efficiency of this one-pot reaction lies in the seamless transition from the formation of the oxadiazole ring to its subsequent functionalization.
Caption: Plausible mechanism for the one-pot synthesis and arylation.
In the first stage, the carboxylic acid reacts with NIITP. This is followed by an intramolecular aza-Wittig reaction, where the oxygen of the carbonyl group attacks the phosphorus, leading to the extrusion of triphenylphosphine oxide (Ph₃PO) and the formation of the stable 1,3,4-oxadiazole ring.
In the second stage, a copper-catalyzed C-H activation/arylation cycle is initiated. The monosubstituted oxadiazole's C5-H bond is activated by the copper catalyst in the presence of a base. Oxidative addition of the aryl iodide to the copper center, followed by reductive elimination, forges the new carbon-carbon bond, yielding the 2,5-disubstituted product and regenerating the active catalyst.
Quantitative Data Summary
The following table summarizes representative yields for this one-pot protocol, demonstrating its broad applicability.[1][6]
| Entry | Carboxylic Acid (R¹) | Aryl Iodide (R²) | Product | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |
| 2 | 4-Methylbenzoic acid | Iodobenzene | 2-(p-Tolyl)-5-phenyl-1,3,4-oxadiazole | 87 |
| 3 | 2-Methylbenzoic acid | Iodobenzene | 2-(o-Tolyl)-5-phenyl-1,3,4-oxadiazole | 69 |
| 4 | 4-(Trifluoromethyl)benzoic acid | Iodobenzene | 2-(4-(Trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | 71 |
| 5 | Probenecid (API) | Iodobenzene | Probenecid-derived oxadiazole | 44 |
| 6 | Vitamin B₃ (Nicotinic acid) | 4-Fluoroiodobenzene | Nicotinic acid-derived oxadiazole | 63 |
Data compiled from Matheau-Raven, D. & Dixon, D. J. (2022). J. Org. Chem.[1][6]
Alternative One-Pot Methodologies
While the featured protocol is highly versatile, other effective one-pot methods exist, each with its own advantages.
-
Copper-Catalyzed Dual Oxidation: A method has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via a copper-catalyzed dual oxidation process.[7] This reaction involves the oxidative decarboxylation of arylacetic acids followed by the oxidative functionalization of an imine C-H bond.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of 1,3,4-oxadiazoles.[8][9][10] For instance, condensing monoaryl hydrazides with acid chlorides in a solvent like HMPA under microwave heating provides a rapid route to the desired products, often without the need for an acid catalyst.[3]
-
Iodine-Mediated Oxidative Cyclization: A transition-metal-free approach involves the oxidative cyclization of acylhydrazones using stoichiometric molecular iodine and potassium carbonate.[11] This method is practical and scalable for producing both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.[3][11]
Troubleshooting and Expert Insights
-
Low Yield in Stage 1: Ensure all reagents and the solvent are strictly anhydrous. NIITP is moisture-sensitive. The reaction is also sensitive to stoichiometry; accurately measure the 1.1 equivalents of NIITP.
-
Low Yield in Stage 2: The efficiency of the copper-catalyzed arylation is dependent on the ligand and base. 1,10-phenanthroline is a crucial ligand for this transformation. Ensure the cesium carbonate is finely powdered and dry. If coupling is sluggish, consider increasing the reaction time or temperature slightly.
-
Substrate Compatibility: While the scope is broad, carboxylic acids with functional groups that can coordinate strongly to copper (e.g., unprotected thiols) may interfere with the Stage 2 catalysis. Similarly, extremely electron-deficient aryl iodides may undergo side reactions.
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide (Ph₃PO), can sometimes co-elute with the desired product. Careful selection of the chromatography eluent or performing a preliminary filtration through a small plug of silica can help in its removal.
Conclusion
The one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles represents a significant advancement over classical multi-step methods. The protocol detailed herein, based on a synthesis-functionalization strategy, provides a powerful and flexible platform for accessing a diverse library of these important heterocyclic compounds from simple starting materials. By minimizing purification steps, reducing solvent waste, and improving time efficiency, this approach aligns with the principles of green chemistry and offers substantial benefits for researchers in drug discovery and materials science.
References
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Cho, Y. S., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3815. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available at: [Link]
- Shaik, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic Chemistry Plus, 1(2), 1-13.
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Reddy, G. M., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27557–27566. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]
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One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. (n.d.). ACS Publications. Available at: [Link]
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Patel, J. A., & Patel, N. B. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry, 62A(4), 351-361. Available at: [Link]
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Swarnkar, D., Ameta, R., & Vyas, R. (2014). Microwave-Assisted Synthesis of Some 1,3,4-Oxadiazole Derivatives and Evaluation of Their Antibacterial and Antifungal Activity. Organic Chemistry International. Available at: [Link]
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Chen, J., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11453–11463. Available at: [Link]
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Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. (2024). National Institutes of Health. Available at: [Link]
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A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (n.d.). ResearchGate. Available at: [Link]
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Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(10), 1882-1891. Available at: [Link]
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Bagdžiūnas, G., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. Available at: [Link]
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Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. Available at: [Link]
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Publications. Available at: [Link]
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Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. Available at: [Link]
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A mild, one-pot preparation of 1,3,4-oxadiazoles. (n.d.). ResearchGate. Available at: [Link]
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Application Notes & Protocols: Phosphorus Oxychloride-Mediated Synthesis of 1,3,4-Oxadiazoles
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold and the Role of Phosphorus Oxychloride
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal and materials chemistry due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] This five-membered heterocyclic system is a cornerstone in the design of a wide array of therapeutic agents, exhibiting properties such as antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][3] Furthermore, its applications extend to materials science, where oxadiazole-containing polymers are valued for their thermal stability and electron-transporting capabilities.
The synthesis of the 1,3,4-oxadiazole core is a focal point of synthetic chemistry. Among the various methods, the use of phosphorus oxychloride (POCl₃) remains a classic, robust, and widely adopted strategy for the construction of this heterocycle.[4][5] POCl₃ functions as a powerful cyclodehydrating agent, facilitating the intramolecular cyclization of 1,2-diacylhydrazines or the one-pot condensation of carboxylic acids with acid hydrazides to furnish the desired 2,5-disubstituted 1,3,4-oxadiazoles.[1][4][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings, detailed experimental protocols, and critical safety considerations for employing phosphorus oxychloride in the synthesis of 1,3,4-oxadiazoles.
Mechanistic Insights: The Cyclodehydration Pathway
The efficacy of phosphorus oxychloride in 1,3,4-oxadiazole synthesis stems from its ability to activate the carbonyl oxygen of the precursor, transforming it into a good leaving group and thereby promoting intramolecular cyclization. The reaction typically proceeds via the enol form of the diacylhydrazine intermediate.
The proposed mechanism can be outlined as follows:
-
Activation of Carbonyl Oxygen: The reaction initiates with the nucleophilic attack of a carbonyl oxygen from the 1,2-diacylhydrazine (or the in-situ formed diacylhydrazine) onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphonium intermediate.
-
Enolization: A proton is abstracted, leading to the formation of an enol intermediate. This step is crucial as it sets up the geometry for the subsequent intramolecular cyclization.
-
Intramolecular Cyclization: The lone pair of electrons on the second nitrogen atom attacks the carbon of the activated carbonyl group, leading to the formation of the five-membered ring.
-
Dehydration and Aromatization: The elimination of dichlorophosphoric acid and a proton results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.
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Application Notes and Protocols: Strategic S-Alkylation in the Synthesis of 1,3,4-Oxadiazole Derivatives for Drug Discovery
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions.[1][2] A critical pathway for the functionalization of this heterocycle involves the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, which serve as versatile intermediates. The subsequent alkylation of the thiol group (S-alkylation) provides a robust strategy for introducing molecular diversity, significantly impacting the pharmacological profile of the resulting compounds. This guide offers an in-depth exploration of the synthesis of these pivotal thiol intermediates and provides a detailed, field-proven protocol for their S-alkylation, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that confers remarkable chemical and metabolic stability.[3] This stability, coupled with its capacity to act as a bioisostere for ester and amide groups, has made it a privileged scaffold in drug design.[1] Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4]
The introduction of a thiol group at the 2-position of the oxadiazole ring opens a gateway for extensive chemical modification. The thiol group, existing in a tautomeric equilibrium with its thione form, is a potent nucleophile, making it an ideal handle for introducing a variety of substituents via alkylation.[1][2] This S-alkylation is a key step in the synthesis of numerous biologically active molecules, as the nature of the appended alkyl or arylalkyl group can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Synthetic Pathway Overview
The journey to S-alkylated 1,3,4-oxadiazole derivatives is a well-established two-step process. The first stage involves the construction of the core heterocyclic system, yielding a 5-substituted-1,3,4-oxadiazole-2-thiol. The second, and focal, stage is the nucleophilic substitution reaction at the sulfur atom to introduce the desired alkyl chain.
Figure 1: General workflow for the synthesis of S-alkylated 1,3,4-oxadiazoles.
Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol: The Precursor
The most prevalent and efficient method for synthesizing the 5-substituted-1,3,4-oxadiazole-2-thiol intermediate involves the reaction of an aroyl or acyl hydrazide with carbon disulfide in a basic alcoholic solution.[1][2] The reaction proceeds through a potassium dithiocarbazate intermediate, which upon heating and subsequent acidification, undergoes cyclization to form the desired oxadiazole ring.[5]
Causality Behind Experimental Choices
-
Aroyl/Acyl Hydrazide: The choice of the starting hydrazide determines the substituent at the 5-position of the oxadiazole ring. This is a critical decision point for tuning the molecule's properties.
-
Carbon Disulfide (CS₂): CS₂ serves as the source of the C=S moiety that ultimately forms the thiol/thione group at the 2-position.
-
Base (e.g., KOH): A strong base is essential to deprotonate the hydrazide, facilitating its nucleophilic attack on the carbon of CS₂. The use of potassium hydroxide in ethanol is common, leading to the formation of a potassium dithiocarbazate salt.[5]
-
Acidification: The final step of acidification is crucial for the cyclization of the intermediate and the protonation of the resulting thiol.
Core Protocol: S-Alkylation of 5-Substituted-1,3,4-oxadiazole-2-thiol
This protocol details a representative S-alkylation reaction using a generic 5-aryl-1,3,4-oxadiazole-2-thiol and an alkyl halide.
Mechanism of S-Alkylation
The S-alkylation of the 1,3,4-oxadiazole-2-thiol proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The thiol, being more acidic than a corresponding alcohol, is readily deprotonated by a suitable base to form a thiolate anion.[6] This thiolate is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond.
Figure 2: The SN2 mechanism for thiol alkylation.
Experimental Protocol
Materials:
-
5-Aryl-1,3,4-oxadiazole-2-thiol (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.2 eq)
-
Base (e.g., triethylamine (Et₃N) or anhydrous potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetone, Ethanol)
-
Ethyl acetate
-
n-Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 5-aryl-1,3,4-oxadiazole-2-thiol (1.0 eq) in the chosen solvent (e.g., DMF, 10-15 mL per gram of thiol).
-
Addition of Base: Add the base (e.g., Et₃N, 2.0 eq) to the solution and stir for 15-20 minutes at room temperature. The formation of the thiolate salt may be observed. Using an inorganic base like K₂CO₃ is also a common and effective alternative, particularly in solvents like acetone or DMF.[7]
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/n-hexane mixture). The disappearance of the starting thiol spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-6 hours.[8][9]
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (approx. 50 mL). A precipitate of the crude product should form.
-
Extraction: If a precipitate does not form or is oily, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 25 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure S-alkylated 1,3,4-oxadiazole derivative.[1]
Self-Validating System: Characterization
To ensure the integrity of the synthesized product, a thorough characterization is imperative.
-
Thin-Layer Chromatography (TLC): A preliminary check of purity. A single spot for the purified product should be observed.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) from the starting material is a key indicator of successful S-alkylation.[10] The spectra will also show characteristic peaks for the C=N and C-O-C bonds of the oxadiazole ring.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence for S-alkylation is the appearance of new signals corresponding to the protons of the newly introduced alkyl group (e.g., a triplet and quartet for an ethyl group, a singlet for a benzyl methylene group). The labile SH proton signal from the starting material will be absent.[7]
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present. The chemical shifts of the oxadiazole ring carbons will also be slightly altered.[7][10]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the S-alkylated product.[4]
Data Presentation: Versatility of S-Alkylation
The described protocol is versatile and can be applied to a wide range of alkylating agents. The table below summarizes typical outcomes for the S-alkylation of a 5-aryl-1,3,4-oxadiazole-2-thiol with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| 1 | Ethyl Bromide | Et₃N | DMF | 4 | 96 | [9] |
| 2 | Methyl Iodide | Et₃N | DMF | 3.5 | 87 | [9] |
| 3 | Benzyl Bromide | K₂CO₃ | Acetone | 5 | ~90 | [7] |
| 4 | Allyl Bromide | Et₃N | DMF | 3 | 92 | [9] |
| 5 | Ethyl Bromoacetate | Et₃N | DMF | 2 | 96 | [9] |
Conclusion
The S-alkylation of 5-substituted-1,3,4-oxadiazole-2-thiols is a fundamental and highly efficient strategy for the diversification of this important heterocyclic scaffold. The straightforward SN2 reaction mechanism, coupled with mild reaction conditions and high yields, makes this an invaluable tool for medicinal chemists. The detailed protocol and mechanistic insights provided herein are designed to empower researchers in the synthesis of novel 1,3,4-oxadiazole derivatives, thereby accelerating the discovery of new therapeutic agents.
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 2-Propyl-1,3,4-oxadiazole Derivatives as Potential Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to render common infections untreatable. This has catalyzed a global search for new chemical entities that can overcome existing resistance mechanisms. Among the myriad of structures being investigated, five-membered heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, have emerged as a highly promising scaffold.[1][2]
The 1,3,4-oxadiazole nucleus is a versatile pharmacophore known for its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester functionalities, which allows it to participate in crucial hydrogen-bonding interactions with biological targets.[3][4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent antibacterial, antifungal, and antiviral effects.[5][3]
The biological activity of 1,3,4-oxadiazole derivatives is profoundly influenced by the nature of the substituents at the 2- and 5-positions.[4] This guide focuses specifically on derivatives featuring a propyl group at the 2-position. The inclusion of an alkyl chain like propyl can modulate the compound's lipophilicity, a critical factor that governs its ability to penetrate bacterial cell membranes. By systematically modifying the substituent at the 5-position, researchers can explore the structure-activity relationship (SAR) to optimize antibacterial potency.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides field-proven, step-by-step protocols for the chemical synthesis of novel 2-propyl-1,3,4-oxadiazole derivatives and their subsequent evaluation for antibacterial efficacy using standardized microbiological assays.
Part 1: Synthesis of 2-Propyl-5-Aryl-1,3,4-oxadiazole Derivatives
Scientific Rationale and Strategy
The most reliable and widely adopted method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an intermediate N,N'-diacylhydrazine.[6][7] Our strategy employs a two-step process:
-
Formation of the Diacylhydrazine Intermediate: We begin with butanohydrazide, which provides the core structure for the 2-propyl substituent. This is reacted with a substituted benzoyl chloride (or another carboxylic acid derivative) to form the key N'-aroylbutanohydrazide intermediate. This precursor ensures the desired substituents are correctly positioned for the subsequent cyclization.
-
Cyclodehydration: The diacylhydrazine intermediate is then treated with a powerful dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization to form the stable 1,3,4-oxadiazole aromatic ring.[6][8]
This synthetic route is robust, high-yielding, and adaptable for creating a diverse library of derivatives by simply varying the starting benzoyl chloride.
Synthesis Workflow
Caption: General workflow for the two-step synthesis of this compound derivatives.
Detailed Experimental Protocol
Objective: To synthesize a representative compound, 2-(4-chlorophenyl)-5-propyl-1,3,4-oxadiazole.
Materials and Reagents:
-
Butanohydrazide
-
4-Chlorobenzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, rotary evaporator.
Procedure:
Step 1: Synthesis of N'-(4-chlorobenzoyl)butanohydrazide (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve butanohydrazide (1.0 eq) in anhydrous DCM (50 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
In a separate funnel, dissolve 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM (20 mL).
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred butanohydrazide solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). This workup removes unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid is the diacylhydrazine intermediate. It can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Cyclodehydration to form 2-(4-chlorophenyl)-5-propyl-1,3,4-oxadiazole
-
Place the crude N'-(4-chlorobenzoyl)butanohydrazide (1.0 eq) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood. POCl₃ is highly corrosive and moisture-sensitive.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction drives off water to form the stable oxadiazole ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This step quenches the excess POCl₃.
-
A solid precipitate will form. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography (e.g., silica gel, hexane:ethyl acetate eluent) to yield the pure 2-(4-chlorophenyl)-5-propyl-1,3,4-oxadiazole.
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:
-
FT-IR: Look for the disappearance of N-H and C=O stretching from the hydrazide and the appearance of C=N and C-O-C stretching characteristic of the oxadiazole ring.
-
¹H NMR & ¹³C NMR: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the propyl and aryl protons and carbons.[6]
-
Mass Spectrometry: Determine the molecular weight to confirm the expected molecular formula.
Part 2: In Vitro Antibacterial Susceptibility Testing
Scientific Rationale
The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of a novel compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a standardized, quantitative, and efficient technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[9][10] It allows for the simultaneous testing of multiple compounds against various bacterial strains in a 96-well plate format, ensuring reproducibility and comparability of data.[11][12]
MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Detailed Protocol: Broth Microdilution Assay
Materials and Reagents:
-
Test Compounds: this compound derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and solid agar plates (e.g., Tryptic Soy Agar).
-
Control Antibiotic: Ciprofloxacin or another appropriate standard.[13]
-
Equipment: Sterile 96-well microtiter plates, micropipettes, incubator (37°C), spectrophotometer, 0.5 McFarland turbidity standard.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension with a spectrophotometer to match the 0.5 McFarland standard (absorbance of 0.08-0.10 at 625 nm), which corresponds to ~1.5 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of the test compound in well 1 by adding 100 µL of the compound at twice the highest desired final concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final range (e.g., 128 µg/mL down to 0.25 µg/mL) and the final inoculum to 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Controls:
-
Growth Control (Positive): Well 11 (MHB + inoculum) must show turbidity.
-
Sterility Control (Negative): Well 12 (MHB only) must remain clear.
-
Antibiotic Control: A separate row should be set up with a standard antibiotic (e.g., Ciprofloxacin) to validate the assay and the susceptibility of the bacterial strain.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Part 3: Data Presentation and Mechanistic Insights
Summarizing Quantitative Data
Results should be tabulated to facilitate comparison and analysis of structure-activity relationships (SAR).
Table 1: Example MIC Data for this compound Derivatives
| Compound ID | 5-Position Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| OXD-Pr-01 | Phenyl | 64 | >128 |
| OXD-Pr-02 | 4-Chlorophenyl | 16 | 64 |
| OXD-Pr-03 | 4-Nitrophenyl | 8 | 32 |
| OXD-Pr-04 | 4-Methoxyphenyl | 32 | >128 |
| OXD-Pr-05 | Naphthyl | 4 | 16 |
| Control | Ciprofloxacin | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) Insights
The data in Table 1, though hypothetical, illustrates key principles in SAR. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) or bulky, lipophilic moieties (e.g., naphthyl) on the phenyl ring at the 5-position appears to enhance antibacterial activity.[4][14] This suggests that both electronic effects and the ability to penetrate the bacterial cell envelope are critical for the efficacy of these compounds. In contrast, electron-donating groups (e.g., -OCH₃) may reduce activity. This systematic approach is crucial for guiding the design of more potent analogues.
Potential Mechanism of Action
The 1,3,4-oxadiazole scaffold is a "privileged structure" known to interact with multiple bacterial targets.[15] While the precise mechanism for a new derivative must be determined experimentally, established targets for this class of compounds provide a strong basis for hypothesis-driven investigation. Key reported mechanisms include:
-
Inhibition of DNA Gyrase: Some oxadiazoles interfere with bacterial DNA gyrase (a type II topoisomerase), preventing DNA replication and leading to cell death.[1][2]
-
Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein maturation, making it an attractive antibacterial target.[6][15]
-
Disruption of Cell Wall Synthesis: Certain oxadiazole series have been found to inhibit penicillin-binding proteins (PBPs) or enzymes in the lipoteichoic acid (LTA) biosynthesis pathway, compromising the integrity of the Gram-positive cell wall.[16][17]
Hypothetical Signaling Pathway: Inhibition of DNA Gyrase
Caption: Hypothetical mechanism involving inhibition of bacterial DNA gyrase by an oxadiazole derivative.
References
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. Available at: [Link]
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1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH). Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. National Institutes of Health (NIH). Available at: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central. Available at: [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]
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Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities. Semantic Scholar. Available at: [Link]
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1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols, 1st Edition. Routledge. Available at: [Link]
-
A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. National Institutes of Health (NIH). Available at: [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). Available at: [Link]
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Application Notes and Protocols: Utilizing 2-Propyl-1,3,4-oxadiazole in Organic Light-Emitting Diodes
Introduction: The Role of 2-Propyl-1,3,4-oxadiazole in Advancing OLED Technology
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in display and lighting applications, prized for their vibrant colors, high contrast, and thin form factors. The performance of an OLED is intricately linked to the properties of the organic materials used within its multilayer structure. Efficient charge injection, transport, and recombination are paramount for achieving high brightness and longevity.[1][2]
The 1,3,4-oxadiazole scaffold has been extensively investigated for its exceptional electron-accepting and electron-transporting properties.[3][4] This is attributed to the electron-deficient nature of the oxadiazole ring, which facilitates the acceptance and mobility of electrons. Consequently, 1,3,4-oxadiazole derivatives are frequently employed as electron transport layer (ETL) and/or hole-blocking layer (HBL) materials in OLEDs.[4]
This application note focuses on the utilization of a specific derivative, this compound, in OLEDs. While diaryl-substituted oxadiazoles are more common, the incorporation of an alkyl group, such as a propyl moiety, can influence the material's processability, film-forming properties, and electronic characteristics. Although specific experimental data for this compound is not widely published, we will draw upon data from closely related 2-alkyl- and 2-aryl-5-alkyl-1,3,4-oxadiazole derivatives to provide a comprehensive guide for researchers. This document will provide detailed protocols for the synthesis of the parent compound, its integration into an OLED device via vacuum deposition, and the subsequent characterization of the device's performance.
Material Properties of 2-Alkyl-1,3,4-Oxadiazole Derivatives
The electronic and photophysical properties of the electron transport material are critical for designing an efficient OLED device. These properties dictate the energy level alignment with adjacent layers, ensuring efficient charge injection and transport.
| Property | Typical Value/Characteristic for 2-Alkyl-1,3,4-Oxadiazole Analogues | Significance in OLED Performance |
| HOMO Level | ~ -6.0 to -6.5 eV | A deep HOMO level is crucial for effective hole-blocking, preventing holes from passing through the emissive layer into the ETL, which would lead to reduced efficiency. |
| LUMO Level | ~ -2.5 to -3.0 eV | The LUMO level should be aligned with the LUMO of the emissive layer and the work function of the cathode to ensure efficient electron injection and transport. |
| Electron Mobility | Moderate to High | High electron mobility is essential for balancing the charge carrier flux with that of the holes, leading to a high recombination rate in the emissive layer and thus higher device efficiency. |
| Photoluminescence (PL) | Typically in the UV-blue region (e.g., 350-450 nm) | While not the primary emitter, understanding the PL properties helps in assessing the material's intrinsic electronic structure and ensuring its emission does not interfere with the desired emission from the emissive layer.[5][6] |
| Thermal Stability | High (TGA decomposition > 300 °C) | High thermal stability is necessary for materials to withstand the vacuum deposition process and to ensure the long-term operational stability of the OLED device.[3] |
Note: The values presented are estimations based on published data for various 2-alkyl and 2,5-disubstituted 1,3,4-oxadiazole derivatives and should be experimentally verified for this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2-substituted-1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of an appropriate acylhydrazide.[7] The following protocol outlines a general and efficient method.
Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of Butyric Hydrazide
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butyric acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Remove the excess thionyl chloride by distillation.
-
In a separate flask, dissolve hydrazine hydrate (2 equivalents) in a suitable solvent like ethanol.
-
Slowly add the crude butyryl chloride to the hydrazine hydrate solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold water and recrystallize from ethanol to obtain pure butyric hydrazide.
Step 2: Cyclodehydration to form this compound
-
In a round-bottom flask, dissolve butyric hydrazide (1 equivalent) in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reflux the reaction mixture for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Fabrication and Characterization
The following sections detail the fabrication of a multilayer OLED device incorporating this compound as the electron transport layer and the subsequent characterization of its performance.
Proposed OLED Device Architecture
A typical multilayer OLED structure is employed to ensure efficient device operation.
Caption: A standard multilayer OLED device architecture.
Protocol for OLED Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing thin films of small organic molecules with high purity and uniformity.[8]
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
If using a solution-processable HIL like PEDOT:PSS, spin-coat the material onto the ITO substrate and anneal according to the manufacturer's instructions.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates and the organic materials (in separate crucibles) into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by resistive heating of the crucibles:
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) at a deposition rate of 1-2 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML): Tris(8-hydroxyquinolinato)aluminum (Alq₃) at a deposition rate of 1-2 Å/s to a thickness of 60 nm.
-
Electron Transport Layer (ETL): this compound at a deposition rate of 1-2 Å/s to a thickness of 20 nm.
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s to facilitate electron injection.
-
Deposit a layer of Aluminum (Al) (100 nm) at a rate of 5-10 Å/s to serve as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Protocol for OLED Device Characterization
The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and its external quantum efficiency (EQE).[9][10][11]
Equipment:
-
Source measure unit (SMU)
-
Photodiode with a calibrated luminance meter
-
Spectrometer
Procedure:
-
Mount the encapsulated OLED device in a test jig with electrical probes connected to the anode and cathode.
-
Connect the SMU to the device.
-
Position the photodiode directly in front of the active area of the OLED.
-
J-V-L Measurement:
-
Apply a forward voltage bias from 0 V to a desired maximum (e.g., 10-15 V) in discrete steps.
-
At each voltage step, simultaneously record the current flowing through the device (current density, J) and the light output (luminance, L).
-
-
Electroluminescence (EL) Spectrum Measurement:
-
Set the device to a constant driving voltage or current.
-
Measure the emitted light spectrum using a spectrometer to determine the color coordinates (CIE).
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, can be calculated from the J-V-L data and the EL spectrum.
-
Expected Results and Discussion
An OLED device successfully fabricated with this compound as the ETL is expected to exhibit the following characteristics:
-
Low Turn-on Voltage: Efficient electron injection and transport facilitated by the oxadiazole layer should lead to a low voltage at which light emission begins.
-
High Luminance and Efficiency: The effective hole-blocking and electron-transporting properties of the this compound layer should contribute to balanced charge carriers in the emissive layer, resulting in high luminance and external quantum efficiency.[12][13]
-
Stable Color Emission: The emission spectrum should be dominated by the fluorescence of the emissive layer material (e.g., Alq₃), with minimal or no parasitic emission from the ETL.
The performance of the device can be further optimized by systematically varying the thickness of the this compound layer and other organic layers to achieve optimal charge balance and optical microcavity effects.
Conclusion
This compound represents a promising material for application as an electron transport layer in organic light-emitting diodes. Its inherent electron-deficient nature, coupled with the potential for good film-forming properties imparted by the propyl group, makes it a valuable component for achieving high-performance OLEDs. The protocols detailed in this application note provide a comprehensive framework for the synthesis, device fabrication, and characterization of OLEDs utilizing this class of materials. Further research into the specific electronic and photophysical properties of this compound will enable more precise device engineering and unlock its full potential in next-generation display and lighting technologies.
References
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. Available at: [Link]
-
Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore By. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar. Available at: [Link]
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HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. YouTube. Available at: [Link]
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The simulated HOMO and LUMO surfaces for disorder I form of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)thione molecule. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. PubMed. Available at: [Link]
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Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole. DergiPark. Available at: [Link]
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Organic light-emitting diode. Wikipedia. Available at: [Link]
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GatherLab/OLED-jvl-measurement. GitHub. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Thin Film Deposition By Thermal Evaporation Systems. Korvus Technology. Available at: [Link]
-
Enhanced performance of solution processed OLED devices based on PFO induced TADF emission layers. ResearchGate. Available at: [Link]
-
Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]
-
An Introduction to Thermal Evaporation Deposition in Thin Film Technology. RD Mathis. Available at: [Link]
-
Synthesis and Spectral-Luminescent Properties of 2-Aryl-5-butyl-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Typical hole transporting materials for OLED devices. ResearchGate. Available at: [Link]
-
A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. National Institutes of Health. Available at: [Link]
-
Characterization and Simulation of Organic and Perovskite LEDs. Fluxim. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
(PDF) Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives. ResearchGate. Available at: [Link]
-
Recent research of materials for emissive layer of OLED. ResearchGate. Available at: [Link]
-
Device characteristics of OLEDs. (a) J-V-L characteristics. (b) EQE and... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health. Available at: [Link]
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Synthesis and characterization of novel 2, 5-diphenyl-1, 3, 4-oxadiazole derivatives of anthracene and its application as electron transporting blue emitters in OLEDs. ResearchGate. Available at: [Link]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. Available at: [Link]
-
The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. MDPI. Available at: [Link]
-
Performance of OLEDs based on 2CzdMeOXD. ResearchGate. Available at: [Link]
-
Comparison of the performance of OLEDs with different stacking... ResearchGate. Available at: [Link]
-
Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Researching. Available at: [Link]
-
Organic light-emitting diodes with 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole layer inserted between hole-injecting and hole-transporting layers. ResearchGate. Available at: [Link]
-
White Organic Light-Emitting Diodes from Single Emissive Layers: Combining Exciplex Emission with Electromer Emission. ACS Publications. Available at: [Link]
-
Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole. DiVA portal. Available at: [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. Royal Society of Chemistry. Available at: [Link]
-
JVL characterization of (a) the N-OLED and (b) D-OLED comprising a blend of SY:TMPE-OH (Mn = 450 g mol - ResearchGate. Available at: [Link]
-
Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole... ResearchGate. Available at: [Link]
-
Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. MDPI. Available at: [Link]
-
Thermal Evaporation For Thin Film Deposition | 3 Application. VacCoat. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Azo Dyes Containing a 2-Propyl-1,3,4-Oxadiazole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,3,4-Oxadiazole Azo Dyes
The fusion of the 1,3,4-oxadiazole ring system with the chromophoric azo group (—N=N—) has given rise to a class of compounds with significant scientific and industrial interest.[1][2] The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle, is a well-known pharmacophore due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This is attributed to its ability to act as a bioisostere for carboxylic acids and amides, enhancing metabolic stability and receptor interactions.[3] Azo dyes, on the other hand, are the most widely used class of colorants in various industries, including textiles, food, and printing, owing to their simple synthesis, high tinctorial strength, and wide range of accessible colors.[1][6][7]
The incorporation of a 2-propyl-1,3,4-oxadiazole scaffold into an azo dye structure creates a hybrid molecule with the potential for unique photophysical properties and enhanced biological activity.[4] The alkyl substituent at the 2-position of the oxadiazole can influence the dye's solubility and interaction with biological targets. These compounds are valuable targets for research in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of new functional dyes.[4]
This guide provides a comprehensive overview of the synthesis of azo dyes containing a this compound moiety, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization techniques.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target azo dyes is typically achieved through a well-established two-stage process:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-5-propyl-1,3,4-oxadiazole. This involves the cyclization of a suitable precursor.
-
Diazotization and Coupling: The amino group of the 2-amino-5-propyl-1,3,4-oxadiazole is converted into a diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with a suitable coupling agent to form the final azo dye.[7][8][9]
Visualizing the Synthetic Workflow
Sources
- 1. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. emerald.com [emerald.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 9. pharmdguru.com [pharmdguru.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Propyl-1,3,4-oxadiazole Synthesis
Answering researchers' needs for practical, effective solutions is our primary goal. This guide provides in-depth technical support for the synthesis of 2-propyl-1,3,4-oxadiazole, focusing on common challenges and strategies for yield improvement. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate your experimental hurdles.
The 1,3,4-oxadiazole motif is a highly valued scaffold in medicinal chemistry, often used as a bioisostere for amide and ester groups to enhance metabolic stability and modulate physicochemical properties.[1][2] The synthesis of 2-alkyl substituted variants like this compound, however, can present unique challenges compared to their more commonly reported aryl counterparts. This guide addresses specific issues you may encounter, providing causal explanations and actionable protocols to optimize your synthetic outcomes.
Core Synthetic Pathways Overview
The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is a propyl group, typically originates from butyric acid or its corresponding hydrazide, butanoyl hydrazide. The two most prevalent methods are the dehydrative cyclization of an N,N'-diacylhydrazine intermediate and the oxidative cyclization of an acylhydrazone.[2] Understanding these pathways is crucial for effective troubleshooting.
Troubleshooting Guide & Optimization
This section addresses specific experimental problems in a question-and-answer format.
Q1: My initial acylation of butanoyl hydrazide to form the diacylhydrazine intermediate (Pathway A) is low-yielding or impure. What's going wrong?
Answer: This is a critical step where yield can be easily lost. The nucleophilicity of the hydrazide and the reactivity of the acylating agent must be carefully balanced.
-
Causality: Butanoyl hydrazide has two nucleophilic nitrogen atoms. Diacylation can occur, leading to complex mixtures. Furthermore, hydrazides can be sensitive to hydrolysis or oxidation if starting materials are not pure or conditions are not anhydrous.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the butanoyl hydrazide is pure and dry. It is often prepared from the corresponding ester and hydrazine hydrate; ensure all hydrazine hydrate has been removed.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of butanoyl hydrazide to your acylating agent (e.g., acid chloride or anhydride). Adding the acylating agent slowly at a low temperature (e.g., 0 °C) can prevent side reactions.
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl produced when using an acid chloride. Ensure the base is dry and used in slight excess (1.1-1.2 equivalents).
-
Solvent: Use a dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The presence of water can hydrolyze the acylating agent.
-
Q2: The cyclodehydration of my N,N'-diacylhydrazine is inefficient, resulting in a low yield of the this compound. How do I choose the right conditions?
Answer: The cyclodehydration step is often the most challenging, requiring harsh conditions that can lead to decomposition if not properly controlled. The choice of dehydrating agent is paramount.[3]
-
Causality: This step involves the intramolecular removal of a water molecule to form the stable aromatic oxadiazole ring. Insufficiently powerful reagents will fail to drive the reaction to completion, while overly harsh conditions (high temperatures, strong acids) can cause charring and degradation of the alkyl-substituted product.
-
Recommended Reagents & Conditions: The optimal reagent depends on the stability of your specific substrate. Below is a comparison of common choices.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Highly effective, common, and potent.[4] | Harsh, corrosive, requires careful quenching. Can lead to chlorinated byproducts. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Strong dehydrating and acidic medium. | Viscous, difficult to stir, workup can be challenging, high temperatures can cause degradation.[3] |
| Thionyl Chloride (SOCl₂) | Reflux | Effective dehydrating agent. | Can also act as a chlorinating agent, producing undesired side products.[3] |
| Sulfuryl Fluoride (SO₂F₂) | Room temp to mild heat | Milder conditions, good functional group tolerance, high yields reported.[5] | Gas reagent, requires specific handling procedures. |
| Triflic Anhydride | Low temperature | Very powerful and can drive difficult cyclizations.[3] | Expensive, highly reactive, requires strictly anhydrous conditions. |
-
Optimization Strategy:
-
Start with the most common and cost-effective reagent, POCl₃ . Begin by refluxing for a moderate amount of time (4-6 hours) and monitor by TLC.[4]
-
If decomposition is observed, consider a milder, modern reagent like SO₂F₂ if your laboratory setup allows.[5]
-
For workup, the reaction mixture is typically cooled and poured slowly onto crushed ice to decompose the dehydrating agent before neutralization and extraction.
-
Q3: I am observing a significant amount of an uncyclized intermediate or other side products. How can I improve selectivity?
Answer: Formation of side products is a clear indicator that reaction conditions are not optimal for the desired pathway.
-
Causality: The primary side product is often the starting N,N'-diacylhydrazine, indicating an incomplete reaction. Another possibility, especially in one-pot syntheses, is the formation of symmetrical oxadiazoles or other condensation products. A novel approach to circumvent the diacyl hydrazide intermediate entirely involves coupling an acyl hydrazide with an α-bromo nitroalkane, which can improve selectivity under mild, semiaqueous conditions.[1][2]
-
Minimization Strategies:
-
Increase Reaction Time/Temperature: If the starting material persists, a longer reaction time or higher temperature may be necessary to drive the cyclization to completion. Monitor carefully by TLC to find the optimal balance before decomposition begins.
-
Ensure Anhydrous Conditions: Moisture can consume the dehydrating agent, stalling the reaction.
-
Alternative Pathway: Consider the oxidative cyclization of an acylhydrazone (Pathway B). This method often proceeds under milder conditions. For example, reacting your butanoyl hydrazide-derived acylhydrazone with iodine in the presence of a base like K₂CO₃ can be highly efficient.[6]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most reliable method for a first-time synthesis of a 2-alkyl-1,3,4-oxadiazole? For reliability, the two-step process involving the isolation of the N,N'-diacylhydrazine followed by cyclodehydration with POCl₃ is the most traditional and extensively documented method.[3][4] While it can be harsh, the stepwise nature allows for the purification of the intermediate, which often leads to a cleaner final reaction.
-
FAQ 2: Are there "greener" or milder alternatives to harsh dehydrating agents? Yes, significant research has focused on developing more environmentally benign methods.
-
Iodine-mediated oxidative cyclization of acylhydrazones is a transition-metal-free option that works well.[5][6]
-
Microwave-assisted synthesis can dramatically reduce reaction times and sometimes allows for solvent-free conditions or the use of greener solvents like ethanol.[7][8]
-
Reagents like SO₂F₂ or the Burgess reagent can promote cyclization under much milder conditions than traditional dehydrating agents.[5][7]
-
-
FAQ 3: How can I confirm the formation of the this compound ring using spectroscopy?
-
IR Spectroscopy: Look for the disappearance of the N-H stretch (typically ~3200 cm⁻¹) and the amide C=O stretch (~1640-1680 cm⁻¹) from the diacylhydrazine intermediate. The appearance of a C=N stretch (~1610 cm⁻¹) and a C-O-C stretch (~1070 cm⁻¹) is indicative of the oxadiazole ring.
-
¹H NMR Spectroscopy: The most obvious change will be the disappearance of the two N-H protons of the diacylhydrazine. The signals for the propyl group will remain, but their chemical environment will change slightly.
-
¹³C NMR Spectroscopy: This is highly diagnostic. The two carbons of the 1,3,4-oxadiazole ring will appear at characteristic downfield shifts, typically in the range of 155-165 ppm.
-
Experimental Protocol Example
This protocol is a representative example for the synthesis of a 2-propyl-5-aryl-1,3,4-oxadiazole via the diacylhydrazine pathway.
Step 1: Synthesis of N-Benzoyl-N'-butanoylhydrazine
-
To a stirred solution of butanoyl hydrazide (1.02 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous DCM (50 mL) cooled to 0 °C, add benzoyl chloride (1.40 g, 10 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, wash the mixture with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure diacylhydrazine intermediate.
Step 2: Cyclodehydration to 2-Propyl-5-phenyl-1,3,4-oxadiazole
-
Place the N-benzoyl-N'-butanoylhydrazine (2.06 g, 10 mmol) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 5 mL) in a fume hood.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 5-7 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 2-propyl-5-phenyl-1,3,4-oxadiazole.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Bollikolla, H. B., & Varala, R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
-
Patel, A. B., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Retrieved from [Link]
-
Staliński, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2443. Retrieved from [Link]
-
Gąsowska-Bajger, B., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(21), 7306. Retrieved from [Link]
-
Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2015, 192370. Retrieved from [Link]
-
Anwane, H., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,3,4- OXADIAZOLE DERIVATIVES: DERIVED FROM IBUPROFEN. World Journal of Pharmaceutical and Medical Research, 5(1), 131-136. Retrieved from [Link]
-
Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. Retrieved from [Link]
-
Pion, J. C., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3595-3601. Retrieved from [Link]
-
Wang, F., et al. (2020). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. The Journal of Organic Chemistry, 85(1), 479-487. Retrieved from [Link]
-
Limban, C., et al. (2018). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 23(9), 2355. Retrieved from [Link]
-
Pion, J. C., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. DOI: 10.1039/C7SC00195A. Retrieved from [Link]
-
Ali, F. M. (2025). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Kiss, L., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Chemistry, 4(4), 1421-1433. Retrieved from [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A [pubs.rsc.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
Technical Support Center: Purification of 2-Propyl-1,3,4-Oxadiazole Derivatives
Welcome to the technical support center for the purification of 2-propyl-1,3,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common and complex purification challenges. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that ensure the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when purifying this compound derivatives.
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The nature of impurities is intrinsically linked to your synthetic route. Common starting materials for 1,3,4-oxadiazoles include acid hydrazides and acyl chlorides, which can remain if the reaction is incomplete.[1] Dehydrating agents used for cyclization, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid, are also potential contaminants if not adequately removed during workup.[1] Furthermore, side reactions can lead to the formation of isomeric oxadiazoles (e.g., 1,2,4-oxadiazoles) or partially reacted intermediates.
Q2: What is the first purification technique I should try for my crude this compound derivative?
A2: For most crystalline solid this compound derivatives, recrystallization is the most effective and economical first-line purification technique.[1][2] It is excellent for removing small amounts of impurities from a large amount of product. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallizing oxadiazole derivatives include ethanol, methanol, and mixtures like DMF:ethanol or benzene:hexane.[1][2]
Q3: My this compound derivative is an oil or a low-melting solid. What purification method is most suitable?
A3: For non-crystalline or low-melting point compounds, column chromatography is the preferred method.[2][3] It allows for the separation of compounds based on their differential adsorption to a stationary phase. A typical stationary phase is silica gel, and the mobile phase is a solvent system like ethyl acetate/hexane or benzene/ethyl acetate, with the polarity adjusted to achieve optimal separation.[2][3]
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is essential to confirm the purity of your compound. Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the progress of a reaction and the purity of column fractions.[4][5] For a more definitive assessment, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is highly sensitive and can quantify purity.[6][7] The structure and absence of impurities should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .[1][8]
Section 2: Troubleshooting Guides
This section provides a deeper dive into specific issues you may encounter during purification and offers systematic solutions.
Troubleshooting Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent. - The solution is not supersaturated. | - Add a less polar "anti-solvent" dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. - The rate of cooling is too rapid. - High concentration of impurities. | - Choose a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Attempt to purify the crude material by another method (e.g., column chromatography) first to remove the bulk of impurities. |
| Poor recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation. - Minimize the amount of hot solvent used to dissolve the crude product. - Consider a different solvent in which the compound is less soluble at low temperatures. |
| Colored impurities persist in the crystals. | - The impurity is co-crystallizing with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - Perform a second recrystallization. |
Troubleshooting Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | - The solvent system is not optimized. | - Systematically vary the polarity of the eluent. For silica gel, increasing the proportion of the more polar solvent will increase the Rf of your compounds. Aim for an Rf of 0.2-0.4 for your target compound. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the solvent system. A step-gradient or a continuous gradient elution can be effective. |
| Streaking or tailing of spots on TLC and broad bands on the column. | - The compound is interacting too strongly with the stationary phase. - The sample is overloaded on the column. - The compound is degrading on the silica gel. | - Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). - Use a larger column or apply less sample. - Consider using a less acidic stationary phase like alumina. |
| Cracking or channeling of the stationary phase. | - Improper packing of the column. - The column has run dry. | - Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry. |
Section 3: Experimental Protocols
Protocol for Recrystallization of a this compound Derivative
Objective: To purify a solid this compound derivative by removing soluble and insoluble impurities.
Materials:
-
Crude this compound derivative
-
Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Glass rod
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol for Flash Column Chromatography
Objective: To purify a this compound derivative from a mixture of compounds with different polarities.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvent system (e.g., ethyl acetate/hexane)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation of the components in the crude mixture. The desired compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Section 4: Visualization of Workflows
Purification Strategy Decision Tree
Caption: A decision tree for selecting the primary purification technique.
Troubleshooting Workflow for Column Chromatography
Caption: A systematic approach to troubleshooting poor column chromatography separation.
Section 5: Advanced Purification Strategies
For challenging separations, such as isomeric mixtures or the removal of trace impurities to achieve high purity for pharmaceutical applications, more advanced techniques may be necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that is often the method of choice for obtaining highly pure compounds.[6] It is particularly useful for separating closely related isomers.
-
Flow Chemistry with In-line Purification: Modern flow chemistry setups can integrate reaction and purification steps.[9] This can involve in-line extraction and automated chromatography, which can improve efficiency and throughput.[9]
-
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be a "greener" alternative to normal and reversed-phase chromatography and is effective for separating a wide range of compounds.
References
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. [Link]
-
Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub. [Link]
-
Separation of 1,3,4-Oxadiazole, 2-5-diphenyl- on Newcrom R1 HPLC column. (n.d.). HPLC Application. [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022, February 25). PMC - NIH. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Journal of Chemical Reviews. [Link]
-
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023, November 10). CrystEngComm (RSC Publishing). [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Journal of Chemical Reviews. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. [Link]
-
(PDF) Synthesis and Characterization of Some Oxadiazole Derivatives. (2015, August 5). ResearchGate. [Link]
- US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents. (n.d.).
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (n.d.). PubMed Central. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024, June 10). ACS Omega. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18). AtoZ Chemistry. [Link]
-
Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018, December 17). ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Al-Nahrain Journal of Science Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography. (2025, February 20). Al-Nahrain Journal of Science. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PMC - NIH. [Link]
-
Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024, October 13). Ayurlog: National Journal of Research in Ayurved Science. [Link]
-
Review on Methods used in isolates of phytochemicals from medicinal plants. (n.d.). Heterocyclic Letters. [Link]
-
Updates on Synthesis and Biological Activities of 1,3,4-oxadiazole: A Review. (n.d.). Request PDF. [Link]
-
A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023, May 25). ResearchGate. [Link]
-
Oxadiazole isomers: all bioisosteres are not created equal. (n.d.). RSC Publishing. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis and Evaluation of Oxadiazole Analogues. (n.d.). Prezi. [Link]
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- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 9. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclodehydration of Diacylhydrazines for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for the cyclodehydration of diacylhydrazines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 1,3,4-oxadiazoles, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this important transformation and optimize your reaction conditions for maximal yield and purity.
I. Understanding the Reaction: The "Why" Behind the "How"
The cyclodehydration of N,N'-diacylhydrazines is a cornerstone method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction involves the intramolecular removal of a water molecule from the diacylhydrazine precursor to form the stable five-membered aromatic oxadiazole ring. The choice of dehydrating agent is critical and dictates the reaction conditions, mechanism, and ultimately, the success of the synthesis. A wide array of reagents can be employed, ranging from strong protic acids and acid chlorides to milder, more specialized reagents.[1][4]
Mechanism Overview: A Tale of Two Pathways
While the exact mechanism can vary with the chosen reagent, the transformation generally proceeds through the activation of a carbonyl oxygen, followed by intramolecular nucleophilic attack by the other amide oxygen, and subsequent dehydration.
dot digraph "Cyclodehydration Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Generalized mechanism for the cyclodehydration of diacylhydrazines.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common issues encountered during the cyclodehydration of diacylhydrazines in a question-and-answer format.
Low or No Yield
Q1: I'm getting a very low yield or no product at all. What are the likely causes?
A1: This is a common issue that can often be traced back to one of several factors:
-
Ineffective Dehydrating Agent: The chosen reagent may not be potent enough for your specific substrate. Electron-rich diacylhydrazines are generally more reactive, while electron-deficient ones may require stronger dehydrating agents.
-
Troubleshooting: If you are using a mild reagent like Burgess reagent, consider switching to a more powerful one such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride ((CF₃SO₂)₂O).[1][4][5] Be aware that harsher reagents may require lower temperatures to avoid side reactions.
-
-
Poor Quality of Starting Material: The diacylhydrazine precursor must be pure and dry. The presence of residual hydrazine or carboxylic acid from its synthesis can interfere with the reaction.
-
Troubleshooting: Purify the diacylhydrazine by recrystallization or column chromatography before use. Ensure it is thoroughly dried, as water will consume the dehydrating agent.
-
-
Suboptimal Reaction Temperature: The optimal temperature is highly dependent on both the substrate and the reagent.
-
Troubleshooting: If the reaction is sluggish at room temperature, consider gentle heating.[6] Conversely, if you are observing decomposition or multiple side products, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C), especially with highly reactive reagents like triflic anhydride.[1]
-
-
Incorrect Stoichiometry: An insufficient amount of the dehydrating agent will lead to incomplete conversion.
-
Troubleshooting: While a stoichiometric amount is often sufficient, an excess (1.1 to 1.5 equivalents) of the dehydrating agent can sometimes be beneficial, particularly if there is any residual moisture in the solvent or starting material.
-
Formation of Side Products
Q2: My reaction is producing significant side products. How can I improve the selectivity?
A2: The formation of side products often points to reaction conditions that are too harsh or a competing reaction pathway becoming dominant.
-
Decomposition of Starting Material or Product: The 1,3,4-oxadiazole ring is generally stable, but harsh conditions (e.g., high temperatures with strong acids) can lead to degradation.
-
Troubleshooting: Switch to a milder dehydrating agent. The Burgess reagent is known for its mild and neutral reaction conditions, making it suitable for substrates with sensitive functional groups.[7][8][9] Microwave-assisted synthesis can also be an effective way to reduce reaction times and minimize side product formation.[10][11][12]
-
-
Formation of 1,3,4-Thiadiazoles (when using sulfur-containing reagents): If your synthesis involves reagents like Lawesson's reagent to form a thioamide intermediate, you might see the formation of the corresponding thiadiazole.
-
Troubleshooting: This is a competing pathway. To favor the oxadiazole, ensure the diacylhydrazine is the starting material and use a non-sulfur-based dehydrating agent.
-
dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Decision tree for troubleshooting low reaction yields.
Product Purification Challenges
Q3: I'm having difficulty purifying my 1,3,4-oxadiazole product. What are the best practices?
A3: Purification can sometimes be challenging due to the nature of the byproducts formed from the dehydrating agent.
-
Phosphorus-Containing Byproducts: When using reagents like POCl₃ or P₂O₅, the workup must effectively remove phosphoric acid byproducts.
-
Troubleshooting: A common method is to carefully quench the reaction mixture with ice water or a saturated sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
-
Persistent Impurities: If your product is still impure after extraction, column chromatography is the next step.
-
Troubleshooting: Silica gel is the most common stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. For basic oxadiazole derivatives, adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent streaking on the column.[13]
-
-
Product Discoloration: A discolored product may indicate the presence of minor, highly colored impurities.
-
Troubleshooting: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can often yield a pure, colorless solid.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best all-around dehydrating agent for cyclodehydration of diacylhydrazines?
A1: There is no single "best" reagent, as the optimal choice depends on the substrate's reactivity and the presence of other functional groups. However, a good starting point for many substrates is phosphorus oxychloride (POCl₃) due to its high efficacy and relatively low cost.[4][5] For substrates with acid-sensitive groups, the Burgess reagent is an excellent, albeit more expensive, alternative that works under mild, neutral conditions.[8][9][14]
Q2: Can I perform this reaction under microwave irradiation?
A2: Yes, microwave-assisted synthesis is a highly effective method for this transformation.[10] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[11][12] This is particularly useful for high-throughput synthesis in a drug discovery setting.
Q3: My diacylhydrazine is poorly soluble in common organic solvents. What can I do?
A3: Poor solubility can be a significant hurdle.
-
Solvent Choice: Try more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Gently heating the mixture can improve solubility.
-
Reagent Choice: Some protocols, particularly those using polyphosphoric acid (PPA), are performed neat at elevated temperatures, which can circumvent solubility issues.
Q4: How do I know if my reaction is complete?
A4: The best way to monitor the reaction is by Thin Layer Chromatography (TLC) . Spot the reaction mixture alongside your starting diacylhydrazine. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Staining with potassium permanganate can be useful if the product is not UV-active.
Q5: What are some of the key safety precautions for this reaction?
A5: Many of the common dehydrating agents are hazardous and must be handled with care.
-
POCl₃ and SOCl₂: These are corrosive and react violently with water, releasing HCl gas. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triflic Anhydride: This is a powerful electrophile and is highly corrosive and moisture-sensitive.[15] It should be handled with extreme care in a fume hood under an inert atmosphere.
-
Quenching: The quenching of reactions involving these reagents is often exothermic. Always quench slowly and with cooling (e.g., in an ice bath).
IV. Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This protocol is a robust starting point for the synthesis of many 2,5-disubstituted 1,3,4-oxadiazoles.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N,N'-diacylhydrazine (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 volumes, e.g., 5-10 mL per gram of diacylhydrazine).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Mild Cyclodehydration using the Burgess Reagent
This protocol is ideal for substrates containing acid-sensitive functional groups.
-
Preparation: Dissolve the N,N'-diacylhydrazine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the Burgess reagent (1.2-1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-70 °C) for 1-12 hours. The reaction is often complete at room temperature for activated substrates. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The residue can be directly purified by column chromatography on silica gel to afford the pure 1,3,4-oxadiazole. The byproducts of the Burgess reagent are generally more polar and easily separated.
Data Summary Table
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | High efficacy, low cost | Harsh, corrosive, difficult workup |
| SOCl₂ | Reflux, neat or in solvent | Effective, inexpensive | Harsh, releases SO₂ and HCl gas |
| (CF₃SO₂)₂O (Tf₂O) | Low temp (-78 to 0 °C), CH₂Cl₂, pyridine | Very powerful, high yields | Expensive, highly reactive, moisture-sensitive |
| Burgess Reagent | RT to reflux, THF or CH₂Cl₂ | Mild, neutral, good for sensitive substrates | Expensive, moisture-sensitive |
| Polyphosphoric Acid (PPA) | High temp (120-160 °C), neat | Good for poorly soluble substrates | High temperatures, viscous, difficult workup |
| Microwave Irradiation | 100-150 °C, 5-20 min | Very fast, high yields, clean reactions | Requires specialized equipment |
V. References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). PubMed Central. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]
-
A Synthesis of N-Bridged 5,6-Bicylic Pyridines via A Mild Cyclodehydration Using the Burgess Reagent and Discovery of A Novel Carbamylsulfonylation Reaction. (2005). Organic Letters. [Link]
-
Burgess reagent in organic synthesis. (2001). Journal of the Indian Institute of Science. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. ResearchGate. [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Authorea. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Hindawi. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2011). Organic & Biomolecular Chemistry. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]
-
How does Triflic Acid undergo dehydration to form Triflic Anhydride?. Aure Chemical. [Link]
-
Synthetic applications of Burgess reagent. Atlanchim Pharma. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Medium. [Link]
-
Trifluoromethanesulfonic (triflic) Anhydride. ResearchGate. [Link]
-
Insights into the Mechanism of Peptide Cyclodehydrations Achieved Through the Chemoenzymatic Generation of Amide Derivatives. (2016). PubMed Central. [Link]
-
Zirconium(IV) Chloride Mediated Cyclodehydration of 1,2‐Diacylhydrazines: A Convenient Synthesis of 2,5‐Diaryl 1,3,4‐Oxadiazoles. ResearchGate. [Link]
-
Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. (2002). The Journal of Organic Chemistry. [Link]
-
Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. (2019). RSC Advances. [Link]
-
A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. [Link]
-
Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. (2013). PubMed Central. [Link]
-
Trifluoromethanesulfonic anhydride. Wikipedia. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega. [Link]
-
Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. (2010). Journal of Combinatorial Chemistry. [Link]
-
Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2023). Arabian Journal of Chemistry. [Link]
-
Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase. (2014). Molecular Diversity. [Link]
-
Stereo‐ and Regioselective [3+3] Annulation Reaction Catalyzed by Ytterbium: Synthesis of Bicyclic 1,4‐Dihydropyridines. (2020). Asian Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Ytterbium(III) Triflate Catalyzed Electrophilic Cyclization of Glyoxalate‐Derived Unsaturated Imines. Sci-Hub. [Link]
-
Novel Process for Synthesis of 1,2,4‐Triazoles: Ytterbium Triflate–Catalyzed Cyclization of Hydrazonyl Chlorides with Nitriles. (2007). Scilit. [Link]
-
Ytterbium Triflate Catalyzed Heterocyclization of 1, 2??Phenylenediamines and Alkyl Oxalates Under Solvent??Free Conditions via Phillips Reaction: A Facile Synthesis …. (2012). Chemsrc. [Link]
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- 15. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Solubility of 2-Propyl-1,3,4-oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propyl-1,3,4-oxadiazole compounds. This guide is designed to provide you with in-depth technical and practical solutions to one of the most common challenges encountered with this class of molecules: low solubility. Our goal is to equip you with the knowledge and methodologies to effectively troubleshoot and overcome solubility issues in your experiments.
Understanding the Challenge: The Nature of this compound Solubility
The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] However, the introduction of a propyl group at the 2-position, combined with other substituents, often leads to compounds with low aqueous solubility. This is primarily due to the interplay of the compound's crystal lattice energy (the strength of intermolecular forces in the solid state) and the energetics of solvation.
The solubility of 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents on the heterocyclic ring.[1] While the unsubstituted 1,3,4-oxadiazole is a liquid, the addition of aryl or larger alkyl groups, such as a propyl group, can substantially increase the melting point and decrease aqueous solubility.[1] This is a critical consideration in drug discovery, as poor solubility can hinder absorption and bioavailability, leading to therapeutic failure.[3]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound compounds.
Q1: Why is my this compound compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of your compound likely stems from a combination of factors inherent to its molecular structure. The 2-propyl group increases the lipophilicity (a measure of how well a compound dissolves in fats, oils, and non-polar solvents) of the molecule. While the 1,3,4-oxadiazole ring itself possesses some polar characteristics due to the nitrogen and oxygen atoms, the overall molecule may have a high logP value, indicating a preference for non-polar environments over water. Furthermore, strong intermolecular interactions in the solid-state, such as pi-pi stacking of the aromatic oxadiazole rings and van der Waals forces from the propyl chains, contribute to a high crystal lattice energy that must be overcome for dissolution to occur.
Q2: What are the best initial solvents to try for dissolving my compound?
A2: For initial dissolution attempts, it is advisable to start with a range of solvents with varying polarities. For many 2,5-disubstituted 1,3,4-oxadiazole derivatives, common organic solvents like Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Chloroform (CHCl3) are often effective.[4] It's recommended to perform small-scale solubility tests with these solvents to determine a suitable starting point for your specific compound.
Q3: Can the isomeric form of the oxadiazole ring affect solubility?
A3: Yes, the isomeric form of the oxadiazole ring can have a significant impact on aqueous solubility. Studies have shown that for many matched pairs, 1,3,4-oxadiazole regioisomers tend to exhibit higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[5] This difference is particularly noticeable for more lipophilic compounds.[5] Therefore, if you are in the early stages of synthesis, considering the 1,3,4-oxadiazole isomer may be advantageous for improving solubility.
Q4: How does pH influence the solubility of my compound?
A4: The solubility of many drug compounds is pH-dependent, especially those containing ionizable groups.[6] While the 1,3,4-oxadiazole ring itself is weakly basic, the overall pH-solubility profile of your compound will be dictated by any acidic or basic functional groups present in the rest of the molecule. If your compound contains, for example, an amine group, its solubility will likely increase in acidic conditions where the amine is protonated. Conversely, if it contains a carboxylic acid group, solubility will be higher in basic conditions where the acid is deprotonated. It is crucial to determine the pKa of your compound to predict its solubility at different pH values.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental scenarios involving low solubility of this compound compounds.
Scenario 1: My compound will not dissolve sufficiently for in vitro biological assays.
Low aqueous solubility is a major hurdle for conducting reliable in vitro assays. Here is a systematic approach to address this issue:
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][8]
Step-by-Step Protocol for Co-solvent Screening:
-
Select a panel of biocompatible co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[9][10]
-
Prepare stock solutions: Dissolve your compound in 100% of each co-solvent at a high concentration (e.g., 10-50 mM).
-
Determine the maximum tolerable co-solvent concentration for your assay: Run a control experiment with your cell line or biological system to determine the highest concentration of each co-solvent that does not cause toxicity or interfere with the assay readout. This is typically in the range of 0.1% to 1% (v/v).
-
Prepare serial dilutions: From your high-concentration stock solution, prepare serial dilutions in your assay medium, ensuring the final co-solvent concentration remains below the determined tolerance level.
-
Visually inspect for precipitation: After dilution, visually inspect the solutions for any signs of precipitation. Use a microscope if necessary.
-
Quantify solubility (optional but recommended): For a more precise determination, you can measure the concentration of the dissolved compound in the final assay medium using techniques like HPLC-UV or LC-MS/MS after filtering out any precipitate.
Causality: The co-solvent molecules disrupt the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for solvating the lipophilic this compound compound.[9]
Strategy 2: pH Adjustment
For compounds with ionizable functional groups, adjusting the pH of the medium can dramatically increase solubility.[6]
Step-by-Step Protocol for pH-Dependent Solubility Assessment:
-
Determine the pKa of your compound: This can be done experimentally using potentiometric titration or computationally.
-
Prepare a series of buffers: Prepare buffers with pH values spanning a range around the pKa of your compound (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Perform a shake-flask solubility study: Add an excess of your solid compound to each buffer in separate vials.
-
Equilibrate the samples: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the solid and liquid phases: Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the supernatant: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot solubility vs. pH: Create a graph of solubility as a function of pH to identify the optimal pH range for dissolution.
Causality: By adjusting the pH to a level where the ionizable group on your molecule is charged, you increase the polarity of the compound, making it more soluble in aqueous media. For a basic compound, a lower pH will lead to protonation and increased solubility, while for an acidic compound, a higher pH will result in deprotonation and enhanced solubility.[6]
Scenario 2: My compound precipitates out of solution during a chemical reaction or purification.
Precipitation during a reaction or purification process can lead to lower yields and difficulties in isolation.
Strategy 1: Solvent System Modification
The choice of reaction or purification solvent is critical. If your compound is precipitating, the current solvent system is likely not a good match for its solubility profile.
Troubleshooting Steps:
-
Increase the proportion of a better solvent: If you are using a mixed solvent system, increase the percentage of the solvent in which your compound is more soluble.
-
Switch to a different solvent system: Consult a solvent miscibility chart and choose a new solvent or solvent mixture with a polarity that is more suitable for your compound. For example, if your compound is precipitating from a relatively non-polar solvent mixture like hexanes/ethyl acetate, try a more polar system like dichloromethane/methanol.
-
Increase the temperature: In many cases, solubility increases with temperature. Gently heating the reaction mixture or the purification column may help keep your compound in solution. However, be mindful of the thermal stability of your compound and other reagents.
Strategy 2: Use of Solubilizing Agents in Chromatography
During chromatographic purification, your compound may precipitate on the column, leading to poor separation and recovery.
Troubleshooting Steps:
-
Add a small amount of a strong solvent to the mobile phase: For reverse-phase HPLC, adding a small amount of a solvent like isopropanol or acetonitrile to the aqueous phase can help. For normal-phase chromatography, a small amount of methanol in the dichloromethane can be beneficial.
-
Use a different stationary phase: If possible, try a different type of chromatography column with a stationary phase that has a higher affinity for your compound.
Advanced Solubilization Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary, especially in the context of drug development.
1. Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, and they can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.
-
Common Surfactants: Tween® 80, Cremophor® EL, Sodium Lauryl Sulfate (SLS).
-
Considerations: The choice of surfactant and its concentration must be carefully optimized to avoid toxicity and ensure compatibility with the intended application.
2. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility and stability.[12][13]
-
Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[13]
-
Mechanism: The formation of the inclusion complex masks the hydrophobic nature of the guest molecule, presenting a more hydrophilic exterior to the aqueous environment.[11]
Table 1: Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[7] | Simple to implement, effective for many compounds. | Potential for toxicity at higher concentrations, may affect biological activity. |
| pH Adjustment | Ionizes the compound, increasing its polarity.[6] | Highly effective for ionizable compounds, predictable based on pKa. | Only applicable to compounds with acidic or basic groups, may not be suitable for all biological assays. |
| Surfactants | Encapsulates the compound in micelles. | Can significantly increase apparent solubility. | Potential for toxicity, can interfere with some assays. |
| Cyclodextrins | Forms inclusion complexes, masking hydrophobicity.[12] | Can improve solubility, stability, and bioavailability; generally low toxicity.[13] | Can be more expensive, complex formation is specific to the guest molecule. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is the gold standard method for determining the equilibrium solubility of a compound.[14]
Materials:
-
Your this compound compound
-
Selected solvent or buffer
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution is no longer increasing).
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase.
-
Separate any remaining undissolved solid from the supernatant by centrifugation at high speed or by filtration through a 0.22 µm or 0.45 µm filter. Ensure the filter material does not bind your compound.
-
Dilute the clear supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Turbidimetric Solubility Assay
This is a higher-throughput method for estimating kinetic solubility, which is often used in early drug discovery.[15]
Materials:
-
Your this compound compound dissolved in 100% DMSO (high concentration stock)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare a serial dilution of your DMSO stock solution in a 96-well plate using DMSO.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of each DMSO dilution to the corresponding wells of the buffer plate. This will induce precipitation if the solubility limit is exceeded.
-
Mix the plate and allow it to incubate for a set period (e.g., 2 hours) at a constant temperature.
-
Measure the turbidity of each well using the plate reader.
-
The solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Visualization of Experimental Workflow
Caption: Workflow for Turbidimetric Solubility Assay.
Logical Relationships in Solubility Enhancement
The decision-making process for overcoming solubility challenges can be visualized as a logical flow, starting with the simplest and most common techniques and progressing to more complex formulation approaches.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. grokipedia.com [grokipedia.com]
- 10. scispace.com [scispace.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. rheolution.com [rheolution.com]
Troubleshooting NMR peak assignments for 2-Propyl-1,3,4-oxadiazole
Welcome to the technical support center for the analysis of 2-Propyl-1,3,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for structural verification and purity assessment. Here, we address common challenges and provide advanced solutions for unambiguous peak assignment, ensuring the integrity of your experimental data.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section covers the fundamental NMR characteristics of this compound and answers the most common initial questions.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts for this compound are influenced by the electron-withdrawing nature of the oxadiazole ring. The table below provides predicted chemical shifts in a standard non-polar solvent like CDCl₃. Note that these values can vary based on solvent, concentration, and temperature.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position (Propyl Chain) | Proton (¹H) Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) Chemical Shift (δ, ppm) |
| Cα -H₂ (Attached to ring) | ~ 2.95 | Triplet (t) | ~ 28 |
| Cβ -H₂ | ~ 1.85 | Sextet | ~ 21 |
| Cγ -H₃ | ~ 1.05 | Triplet (t) | ~ 13 |
| Oxadiazole Ring | |||
| C2 (Substituted) | N/A | N/A | ~ 166 |
| C5 | N/A | N/A | ~ 164 |
Note: The chemical shifts for the oxadiazole ring carbons (C2 and C5) can be very similar and may sometimes overlap. Literature values for 2,5-disubstituted 1,3,4-oxadiazoles show these carbons resonating in the 155-166 ppm range.[3][4]
Q2: What is the expected multiplicity (splitting pattern) for the propyl chain protons?
A2: The splitting patterns are dictated by the n+1 rule, based on the number of neighboring protons:
-
Cα-H₂: These two protons are adjacent to the two Cβ protons. Therefore, their signal will be split into a triplet (2+1=3).
-
Cβ-H₂: These two protons are flanked by the two Cα protons on one side and the three Cγ protons on the other (a total of 5 neighbors). The signal will appear as a sextet (5+1=6).
-
Cγ-H₃: These three protons are adjacent to the two Cβ protons. Their signal will be split into a triplet (2+1=3).
Q3: I don't see any proton signals for the oxadiazole ring itself. Is my sample impure?
A3: This is a common and excellent question. The 1,3,4-oxadiazole ring is a five-membered heterocycle where both substitutable positions (C2 and C5) are occupied.[3] In this compound, one position is taken by the propyl group, and the other (C5) is typically attached to another substituent from the synthesis, or in the parent, unsubstituted ring, it would have a hydrogen. However, the common synthetic routes for 2,5-disubstituted oxadiazoles mean there are no protons directly attached to the ring core.[5][6][7] Therefore, the absence of a signal in the aromatic region corresponding to the oxadiazole ring is expected and indicates the correct ring structure, not an impurity.
Q4: Which deuterated solvent is best for analyzing this compound?
A4: The choice of solvent is critical as it can significantly alter chemical shifts, a phenomenon known as the solvent effect.[1][8]
-
Chloroform-d (CDCl₃): This is the most common starting point due to its excellent dissolving power for many organic molecules and its relatively clean spectral window.
-
Benzene-d₆: If you experience signal overlap in CDCl₃ (especially in the aliphatic region), switching to benzene-d₆ is a highly effective strategy.[9] The aromatic solvent can induce significant shifts in nearby protons, often resolving complex multiplets.
-
Acetone-d₆ or DMSO-d₆: These more polar solvents are useful if your compound has poor solubility in CDCl₃ or if you need to avoid the residual CHCl₃ peak that can obscure signals around 7.26 ppm.[9]
Section 2: Common Troubleshooting Scenarios
This section addresses specific problems you may encounter during spectral analysis and provides a logical framework for resolving them.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Q5: My observed chemical shifts don't match the predicted values. What could be wrong?
A5: Discrepancies are common and can usually be explained by environmental factors:
-
Solvent Effects: As mentioned, the solvent can cause significant shifts. A proton's chemical shift in CDCl₃ can differ by 0.5 ppm or more in benzene-d₆ or DMSO-d₆.[2][10]
-
Concentration: In concentrated samples, intermolecular interactions can cause shifts in proton resonances. If your spectrum looks different from a previous batch, it may be due to a difference in concentration.[9]
-
Temperature: Chemical shifts, particularly of residual water or other exchangeable protons, are temperature-dependent.[11] Ensure the spectrometer's temperature is stable and consistent between experiments.
Q6: I see extra peaks in my spectrum. How do I identify impurities?
A6: Extra peaks are typically from one of three sources. A systematic approach is key to identification.
-
Residual Solvents: The most common source of extra peaks is from solvents used during reaction or purification (e.g., ethyl acetate, hexane, dichloromethane). These have well-documented chemical shifts.[11]
-
Synthesis Starting Materials: Incomplete reactions can leave starting materials. Common synthetic routes for 1,3,4-oxadiazoles often involve acyl hydrazides and a cyclizing agent like POCl₃ or acid chlorides.[5][6] Review the ¹H NMR of your precursors.
-
Reaction Byproducts: Side reactions can generate related structures. For example, incomplete cyclization or dimerization could occur.
Table 2: Common Impurities in the Synthesis of this compound
| Impurity Type | Example | Characteristic ¹H NMR Signal(s) (in CDCl₃) |
| Lab Solvent | Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) ppm |
| Dichloromethane | ~5.30 (s) ppm | |
| Hexane | ~1.25 (m), ~0.88 (m) ppm | |
| Starting Material | Butyric hydrazide | Signals for the propyl chain, plus a broad NH/NH₂ signal. |
| Reagent | Pyridine (if used) | Signals in the aromatic region (~8.6, 7.7, 7.3 ppm) |
Q7: My peaks are broad and poorly resolved. What are the causes and solutions?
A7: Peak broadening can degrade the quality of your data, obscuring coupling information. The causes are often straightforward to fix.[9][10]
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample. Perform a manual or automated shimming routine on your instrument.
-
High Concentration/Viscosity: A highly concentrated sample is more viscous, which slows molecular tumbling and leads to broader peaks. Dilute your sample.
-
Undissolved Solids: Particulate matter in the NMR tube will severely degrade the field homogeneity. Filter your sample through a small plug of glass wool into a clean tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant broadening. These can be introduced from reagents or glassware. While difficult to remove from the NMR sample itself, re-purifying the bulk compound via column chromatography or recrystallization is effective.
Section 3: Advanced Spectroscopic Solutions for Unambiguous Assignment
When 1D NMR is insufficient to resolve ambiguity, 2D NMR experiments provide definitive proof of structure by revealing through-bond correlations.[12]
Q8: How can 2D NMR experiments (COSY, HSQC, HMBC) definitively confirm the structure of this compound?
A8: A combination of three key 2D experiments will allow you to "walk" through the molecule, connecting every proton and carbon and confirming the link between the propyl chain and the oxadiazole ring.[13][14]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[14]
-
What you'll see: A cross-peak between the Cα-H₂ triplet (~2.95 ppm) and the Cβ-H₂ sextet (~1.85 ppm). Another cross-peak will connect the Cβ-H₂ sextet and the Cγ-H₃ triplet (~1.05 ppm). This confirms the propyl chain's integrity.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[14][15]
-
What you'll see: A cross-peak connecting the proton signal at ~2.95 ppm to the carbon signal at ~28 ppm (Cα). It will also connect the ~1.85 ppm proton signal to the ~21 ppm carbon signal (Cβ), and the ~1.05 ppm proton signal to the ~13 ppm carbon signal (Cγ). This definitively assigns each carbon in the alkyl chain.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[14][15]
-
What you'll see: The most critical correlation will be from the Cα-H₂ protons (~2.95 ppm) to the C2 carbon of the oxadiazole ring (~166 ppm) . This is a three-bond correlation (H-Cα-C2) that unambiguously proves the propyl chain is attached to the heterocycle at the C2 position. You will also see 2-bond correlations within the propyl chain (e.g., Cα-H₂ to Cβ).
-
Caption: Key COSY and HMBC correlations for this compound.
Section 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. If quantitative analysis is required, use a calibrated internal standard.[16][17]
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are visible, filter the solution through a small pipette containing a plug of glass wool into a clean NMR tube.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Reference: It is best practice to use an internal reference standard like tetramethylsilane (TMS).[18][19] If not present, the spectrum can be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[11][19]
Protocol 2: Setting Up Key 2D NMR Experiments
While specific parameters vary by instrument manufacturer, the general setup is consistent.
-
Acquire a ¹H Spectrum: Obtain a high-quality, well-shimmed 1D proton spectrum. Note the spectral width (the ppm range containing all your signals).
-
Set Up COSY: Use the proton spectral width for both dimensions. A standard gCOSY or DQFCOSY pulse program is sufficient. Typically, 2-4 scans per increment are adequate for a moderately concentrated sample.
-
Set Up HSQC: The direct dimension (F2) will be the proton spectrum, and the indirect dimension (F1) will be the carbon spectrum. Use a standard gHSQC pulse program. The default parameters are often optimized for one-bond J(CH) couplings of ~145 Hz, which is appropriate.
-
Set Up HMBC: This setup is similar to HSQC. Use a standard gHMBC pulse program. A key parameter is the long-range coupling constant, which is typically set to 8 Hz to observe 2- and 3-bond correlations.
By following this guide, you can systematically troubleshoot common issues and apply advanced techniques to ensure your NMR peak assignments for this compound are accurate and defensible.
References
-
W. Bocian, L. Stefaniak, J. Sitkowski, G. A. Webb, Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles, Journal of Magnetic Resonance, 197(2), 153-160 (2009). Available at: [Link]
-
J. Sitkowski, L. Stefaniak, G. A. Webb, Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems, Journal of Molecular Structure, 381(1-3), 147-150 (1996). Available at: [Link]
-
Eurisotop, NMR Reference Standards. Available at: [Link]
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UC Santa Barbara, Chemical Shift Referencing. Available at: [Link]
-
A. Kudelko, K. Zięba-Mizgała, M. H. K. Rubaye, M. J. Al-Anber, Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups, Molecules, 27(22), 7810 (2022). Available at: [Link]
-
L. Hintermann, List of qNMR Standards – Version 1.7. (2021). Available at: [Link]
-
S. H. Al-Khafaji, C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives, Journal of the Serbian Chemical Society, 69(11), 1435-1442 (2004). Available at: [Link]
-
The Royal Society of Chemistry, Supplementary Data. Available at: [Link]
-
A. Husain, M. Rashid, R. Mishra, et al., 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies, BioMed Research International, 2013, 175294 (2013). Available at: [Link]
-
ResearchGate, 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link]
-
University of Rochester, Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
University of Wisconsin, NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
A. M. S. Silva, Advanced NMR techniques for structural characterization of heterocyclic structures, e-LiS, (2008). Available at: [Link]
-
G. R. Fulmer, et al., NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist, Organometallics, 29(9), 2176–2179 (2010). Available at: [Link]
-
N. A. Alrazzak, Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives, International Journal of Scientific & Engineering Research, 9(12), 65-79 (2018). Available at: [Link]
-
nptelhrd, Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry, YouTube, (2013). Available at: [Link]
-
The Organic Chemistry Tutor, 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC, YouTube, (2020). Available at: [Link]
-
SDSU NMR Facility, Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
D. B. Taghizadeh, et al., Synthesis and NMR Spectral Analysis of Amine Heterocycles, Journal of Chemical Education, 93(4), 781-784 (2016). Available at: [Link]
-
C. Palanivel, et al., Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles, Oriental Journal of Chemistry, 16(3), (2000). Available at: [Link]
-
M. S. Yar, et al., Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives, Pharmaceuticals, 17(5), 587 (2024). Available at: [Link]
-
S. L. Gaonkar, et al., Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities, Polycyclic Aromatic Compounds, 42(5), 2269-2284 (2022). Available at: [Link]
-
ResearchGate, 1H NMR spectrum of compound 4. Available at: [Link]
-
University of Wisconsin, NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
S. Górecki, A. Kudelko, Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group, Molecules, 29(17), 3986 (2024). Available at: [Link]
-
Organic Chemistry Portal, Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
Sources
- 1. Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
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Technical Support Center: Enhancing the Biological Activity of 2-Propyl-1,3,4-oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propyl-1,3,4-oxadiazole derivatives. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and enhance the biological activity of your compounds. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] This guide is designed to provide actionable solutions based on established scientific principles and field-proven insights.
Section 1: Synthesis and Purification Troubleshooting
The successful synthesis and purification of this compound derivatives are foundational to obtaining reliable biological data. Low yields, unexpected side products, and purification difficulties are common challenges. This section addresses these issues in a question-and-answer format.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My reaction yield for the cyclization of the acylhydrazide to the 1,3,4-oxadiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the cyclodehydration step are a frequent issue.[7][8][9] The root cause often lies in one of the following areas:
-
Incomplete Dehydration: The cyclization of an acylhydrazide to an oxadiazole is a dehydration reaction. If the dehydrating agent is weak, impure, or used in insufficient quantity, the reaction will not proceed to completion.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Stronger dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used and often effective.[10][11] Polyphosphoric acid (PPA) is another robust option.
-
Reagent Quality: Ensure your dehydrating agent is fresh and has been stored under anhydrous conditions.
-
Stoichiometry: Experiment with increasing the molar equivalents of the dehydrating agent. A 1.5 to 3-fold excess is a good starting point.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Temperature: Many cyclization reactions require heating.[4][12] If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Refluxing conditions are often necessary.[12][13]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the disappearance of the starting material by TLC.
-
-
-
Purity of Starting Materials: Impurities in the acylhydrazide can interfere with the reaction.
-
Troubleshooting:
-
Recrystallize or purify the acylhydrazide starting material before the cyclization step.
-
Confirm the purity of the starting material by NMR and melting point analysis.
-
-
Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. What are these and how can I minimize them?
Answer: The formation of side products is often due to the reactivity of the starting materials and intermediates under the reaction conditions.
-
Potential Side Products:
-
Unreacted Starting Material: The most common "side product" is simply unreacted acylhydrazide.
-
Dimerization or Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.
-
-
Troubleshooting Strategies:
-
Controlled Addition of Reagents: Add the dehydrating agent dropwise at a lower temperature (e.g., 0 °C) before gradually heating the reaction mixture. This can help to control the reaction rate and minimize side reactions.
-
Inert Atmosphere: Some reactions are sensitive to air and moisture.[7] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Solvent Choice: Ensure you are using an appropriate, dry solvent. For reactions with POCl₃, using it as both the reagent and solvent can be effective.
-
Workflow for Troubleshooting Low Synthetic Yield
Caption: Troubleshooting workflow for low synthetic yield.
Frequently Asked Questions (FAQs) - Purification
Question 3: My this compound derivative is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities. What can I do?
Answer: Purification challenges are common with heterocyclic compounds.
-
Addressing Streaking:
-
Solvent System Modification: Streaking can be caused by poor solubility in the mobile phase or strong interactions with the stationary phase.
-
Try adding a small amount of a more polar solvent (e.g., methanol) to your mobile phase.
-
If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.
-
If the compound is acidic, a small amount of acetic acid or formic acid can be beneficial.
-
-
-
Improving Separation:
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).
-
Preparative TLC: For small quantities, preparative TLC can be an excellent method for isolating the pure compound.
-
Section 2: Enhancing Biological Activity and Assay Troubleshooting
Once you have a pure compound, the next challenge is to accurately assess and optimize its biological activity. This section covers common issues encountered during biological testing.
Frequently Asked Questions (FAQs) - Biological Assays
Question 4: My this compound derivative shows low or no activity in my cell-based assay. I suspect a solubility issue. How can I confirm this and what can I do to improve it?
Answer: Poor aqueous solubility is a common reason for the low biological activity of organic compounds.[1] The 1,3,4-oxadiazole ring itself can have poor solubility in polar solvents, which is influenced by the substituents.[1]
-
Confirming Solubility Issues:
-
Visual Inspection: Prepare a stock solution of your compound in DMSO and then dilute it to the final assay concentration in your aqueous cell culture medium. Look for any signs of precipitation or cloudiness, both immediately and over the time course of your experiment.
-
Log P Calculation: Use computational tools to predict the Log P (lipophilicity) of your compound. A high Log P value suggests poor aqueous solubility.
-
-
Strategies to Enhance Solubility:
-
Co-solvents: While DMSO is the most common co-solvent, its concentration in the final assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulation with Excipients: For in vivo studies, formulating the compound with solubility-enhancing excipients like cyclodextrins or surfactants can be effective.
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more polar functional groups. For instance, adding a hydroxyl or amino group to the propyl chain or another part of the molecule can significantly increase aqueous solubility.
-
Question 5: I am using an MTT assay to assess the cytotoxicity of my compounds, but I am getting inconsistent or unexpected results. What are the common pitfalls of the MTT assay with this class of compounds?
Answer: The MTT assay, while widely used, has several limitations and potential for artifacts.[14][15][16]
-
Chemical Interference: Some compounds can chemically react with the MTT reagent (a tetrazolium salt), leading to its reduction in the absence of viable cells. This results in a false-positive signal for cell viability.
-
Troubleshooting: Run a control experiment where you add your compound to the cell culture medium without cells, followed by the MTT reagent. If you observe a color change, your compound is directly reducing the MTT. In this case, you should use an alternative viability assay, such as the LDH release assay or a crystal violet assay.
-
-
Metabolic Alterations: The MTT assay measures mitochondrial reductase activity, which is used as a proxy for cell viability.[15] However, some compounds might inhibit mitochondrial function without immediately causing cell death, leading to an underestimation of viability.
-
Troubleshooting: Correlate your MTT results with a different type of assay that measures a distinct cellular parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion or a commercial live/dead stain).
-
Data Summary: Physicochemical Properties and Biological Activity
The relationship between the physicochemical properties of a compound and its biological activity is crucial. The following table provides a hypothetical example of how to organize this data for a series of this compound derivatives.
| Compound ID | R-Group on Phenyl Ring | Calculated Log P | Aqueous Solubility (µM) | IC₅₀ (µM) in A549 Cancer Cells |
| OXD-01 | -H | 3.5 | 15 | 25.3 |
| OXD-02 | -Cl | 4.1 | 5 | 18.1 |
| OXD-03 | -OCH₃ | 3.2 | 25 | 32.8 |
| OXD-04 | -OH | 2.8 | 50 | 12.5 |
| OXD-05 | -NO₂ | 3.6 | 12 | 9.7 |
This is example data and does not represent actual experimental results.
This data illustrates a common trend where increased solubility (lower Log P) can correlate with improved biological activity (lower IC₅₀).[13]
Hypothetical Signaling Pathway
Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis.[13] The diagram below illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative.
Caption: Hypothetical signaling pathway for an oxadiazole derivative.
Section 3: Detailed Experimental Protocols
To ensure reproducibility and success, detailed protocols are essential.
Protocol 1: General Synthesis of a 2-Propyl-5-aryl-1,3,4-oxadiazole
This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from an aromatic carboxylic acid.[10]
Step 1: Synthesis of the Aryl Acylhydrazide
-
To a solution of the substituted aromatic carboxylic acid (10 mmol) in ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) catalytically.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the formed ethyl ester with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude ester.
-
Dissolve the crude ester in ethanol (30 mL) and add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture. The precipitated acylhydrazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
To the aryl acylhydrazide (5 mmol), add phosphorus oxychloride (10 mL).
-
Reflux the mixture for 5-7 hours.
-
Cool the reaction to room temperature and carefully pour it into crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-propyl-5-aryl-1,3,4-oxadiazole.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a standardized method for assessing the cytotoxicity of your compounds against a cancer cell line.[17]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2021). Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2021). RSC Advances. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molbank. [Link]
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Anticancer and cytotoxicity activity assay was performed by MTT assay. (n.d.). ResearchGate. [Link]
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
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Pitfalls and other issues with the MTT assay. (2025). Photodiagnosis and Photodynamic Therapy. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). Cells. [Link]
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Cell viability MTT assay results for compounds 3d, 3e, 5g, 5k, 5r, and... (n.d.). ResearchGate. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules. [Link]
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Oxadiazoles in Medicinal Chemistry. (2011). Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Strategies for Mitigating Toxicity of 2-Propyl-1,3,4-Oxadiazole Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-propyl-1,3,4-oxadiazole based compounds. This guide is designed to provide in-depth, practical solutions to common toxicity-related challenges encountered during preclinical development. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address the specific, nuanced issues you face in the lab.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in crucial hydrogen bonding with biological targets.[1] However, like many heterocyclic compounds, off-target toxicity can emerge as a significant hurdle. This guide provides a systematic approach to identifying, understanding, and mitigating these toxic liabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the general toxicity profile of 1,3,4-oxadiazole compounds.
Q1: Is the 1,3,4-oxadiazole ring itself inherently toxic?
A1: The 1,3,4-oxadiazole ring is generally considered a stable and versatile pharmacophore, often used to improve pharmacokinetic properties.[2] It is not typically associated with inherent, unavoidable toxicity. Toxicity issues, when they arise, are often linked to the molecule as a whole—specifically, the nature and arrangement of its substituents—or to the formation of reactive metabolites.[3][4] For instance, certain substituent arrangements on the oxadiazole ring have been linked to positive results in the Ames test, a screen for genotoxicity, particularly after metabolic activation.[3][4] Therefore, the focus should be on the entire molecular structure and its potential metabolic fate rather than just the core ring.
Q2: What are the most common types of toxicity observed with this class of compounds?
A2: In preclinical studies, the most common toxicities that lead to the termination of drug candidates are hepatotoxicity (liver damage), cardiotoxicity (heart damage), and genotoxicity (DNA damage).[5] For 1,3,4-oxadiazole derivatives, the specific concerns often revolve around:
-
Hepatotoxicity: Potential for drug-induced liver injury (DILI), which can be mediated by the formation of reactive metabolites by liver enzymes like Cytochrome P450s.[6]
-
Cardiotoxicity: Frequently linked to the blockade of the hERG potassium ion channel, which can lead to a dangerous heart rhythm condition called Long QT Syndrome (LQTS).[7]
-
Genotoxicity: The potential for the compound or its metabolites to damage DNA, which can be an indicator of carcinogenic potential.[3][4][8]
Early and systematic in vitro screening for these liabilities is crucial to de-risk a project and guide medicinal chemistry efforts.[5][6][9]
Q3: At what stage in drug discovery should I start toxicity testing?
A3: Toxicity assessment should begin as early as possible in the drug discovery pipeline.[6][9] Integrating in vitro toxicology assays during the lead optimization phase allows for the early identification and elimination of unsafe compounds, saving significant time and resources.[5][10] A tiered approach is often most effective, starting with simple, high-throughput assays and progressing to more complex models for the most promising candidates.
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer formatted guides for specific experimental problems.
Troubleshooting Scenario 1: Unexpected Cytotoxicity in a Primary Screen
Q: My lead this compound compound is potent against its target, but it shows significant cytotoxicity in a general cell viability assay (e.g., MTT on HepG2 cells). How do I diagnose the cause and find a solution?
A: This is a common but critical juncture. The goal is to separate on-target efficacy from off-target toxicity. A systematic, tiered approach is required to understand the mechanism and guide structural modifications.
First, ensure the observation is robust. The initial step is to determine a selectivity index (SI), which quantifies the therapeutic window of your compound.
Protocol 1: Determining the Selectivity Index (SI)
-
Objective: To compare the concentration of the compound that causes 50% inhibition of the target (IC₅₀) with the concentration that causes 50% cytotoxicity (CC₅₀) in a relevant cell line (e.g., HepG2 for liver cells).
-
Methodology:
-
Perform a dose-response curve for your compound in your target-based efficacy assay to determine the IC₅₀.
-
Concurrently, perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) on a relevant cell line (e.g., HepG2, HEK293) to determine the CC₅₀.
-
Use appropriate controls: vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
-
Analysis:
-
Calculate the Selectivity Index: SI = CC₅₀ / IC₅₀ .
-
Interpretation: A higher SI value is desirable. An SI < 10 often indicates that the observed activity may be driven by general cytotoxicity and warrants significant concern. Many studies on 1,3,4-oxadiazoles aim for high SI values to demonstrate that the desired biological effect is not due to simply killing cells.[11]
-
Once cytotoxicity is confirmed, the next step is to investigate the underlying mechanism. The following workflow can guide your experimental choices.
Caption: Decision workflow for diagnosing and mitigating cytotoxicity.
A. Genotoxicity Assessment (Ames Test)
-
Why: The Ames test is a rapid bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[3][4][8] A positive result, especially after metabolic activation with a liver S9 fraction, is a significant red flag. Studies have shown that specific arrangements of heteroatoms in the oxadiazole ring can lead to positive Ames results.[3][4]
-
Experimental Causality: The test uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result occurs when the test compound causes the bacteria to revert and grow on a histidine-free medium, indicating it has mutated the bacterial DNA. The inclusion of an S9 fraction from rat liver mimics mammalian metabolism to identify compounds that become mutagenic only after being processed by the liver.[4]
-
Mitigation Strategy: If your compound is positive, medicinal chemistry efforts should focus on identifying and removing the structural alert responsible. This may involve modifying substituents or even reconsidering the core scaffold.[8]
B. Cardiotoxicity Assessment (hERG Assay)
-
Why: Blockade of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia.[7] Regulatory agencies require hERG liability to be assessed for most new chemical entities.
-
Experimental Causality: The hERG assay, typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel, directly measures the inhibitory effect of your compound on the potassium current. An IC₅₀ value is determined, with compounds having an IC₅₀ < 10 μM often considered to have significant hERG liability.[7]
-
Mitigation Strategy: If hERG blockade is observed, the strategy is to modify the compound to remove the key pharmacophoric features responsible for binding to the channel. This often involves reducing lipophilicity and removing strong basic centers. Structure-based prediction models can help guide the redesign.[12][13]
C. Hepatotoxicity Assessment (Metabolic Stability)
-
Why: Rapid metabolism by liver enzymes can lead to poor drug exposure (in vivo) and the formation of toxic reactive metabolites. Assessing metabolic stability is a key step in evaluating potential hepatotoxicity.[6][14]
-
Experimental Causality: The compound is incubated with liver microsomes (which contain key CYP enzymes) and cofactors (NADPH). The disappearance of the parent compound over time is measured by LC-MS/MS to determine its intrinsic clearance and half-life. A short half-life suggests high susceptibility to metabolism.[14]
-
Mitigation Strategy: If metabolic instability is high, the next step is metabolite identification ("met ID") to pinpoint the "soft spots" on the molecule. A common strategy to reduce metabolism is to block these sites, for example, by introducing a fluorine atom, or to decrease the overall electron density of the heterocyclic ring.[15][16]
Troubleshooting Scenario 2: Structure-Toxicity Relationship (STR) Indicates the Oxadiazole Core is the Problem
Q: I've synthesized several analogs by modifying the 2-propyl group and the 5-position substituent, but toxicity remains high across the board, while my non-oxadiazole analogs are clean. How can I address a liability potentially linked to the core itself?
A: This is a challenging situation that points towards a bioactivation liability of the oxadiazole ring within your specific chemical series. The strategy shifts from simple substituent modification to understanding and blocking metabolic activation.
The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to reductive metabolism under certain biological conditions, potentially leading to ring-opened intermediates that can be reactive or toxic.
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Validation & Comparative
Comparative Analysis of Synthesis Methods for 2-Propyl-1,3,4-oxadiazole: A Guide for Medicinal Chemists
The 1,3,4-oxadiazole motif is a privileged scaffold in modern drug discovery, renowned for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities. The incorporation of this heterocycle can significantly enhance a molecule's pharmacological profile. Specifically, 2-Propyl-1,3,4-oxadiazole serves as a crucial building block for synthesizing a range of therapeutic candidates. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate, focusing on the causality behind experimental choices to empower researchers in their synthetic strategy.
The Strategic Importance of the 1,3,4-Oxadiazole Core
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] Among its isomers, the 1,3,4-oxadiazole ring is particularly significant in medicinal chemistry. Its electron-withdrawing nature, coupled with its ability to participate in hydrogen bonding, makes it a valuable component in designing molecules with targeted biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The 2-propyl substituent provides a lipophilic handle, allowing for the modulation of physicochemical properties essential for pharmacokinetics.
Principal Synthetic Methodologies: A Head-to-Head Comparison
The construction of the this compound ring is most commonly achieved through cyclization strategies originating from hydrazine derivatives. We will dissect two of the most prevalent and mechanistically distinct approaches: the classical cyclodehydration of diacylhydrazines and the modern oxidative cyclization of acylhydrazones.
Method 1: Cyclodehydration of N,N'-Dibutyrylhydrazine
This long-established and robust method relies on the intramolecular condensation of a 1,2-diacylhydrazine intermediate, driven by a powerful dehydrating agent. It is a workhorse for producing 2,5-disubstituted 1,3,4-oxadiazoles.
Mechanistic Rationale & Experimental Design
The synthesis begins with the formation of N,N'-dibutyrylhydrazine from the reaction of hydrazine with a butyric acid derivative, typically butyric anhydride or butyroyl chloride. This intermediate is then subjected to harsh dehydrating conditions to force the intramolecular cyclization and elimination of a water molecule.
Choice of Dehydrating Agent: The selection of the dehydrating agent is the most critical parameter.
-
Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this transformation.[1][6] It reacts with the amide oxygens, converting them into good leaving groups and thereby facilitating the nucleophilic attack of the adjacent nitrogen to close the ring. The reaction is typically run at reflux, which speaks to the high activation energy required for the cyclization.
-
Other Reagents: Alternatives include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1] However, POCl₃ often provides cleaner reactions and higher yields for simple alkyl-substituted oxadiazoles.
The primary drawback of this method is its harshness. The use of highly corrosive and water-sensitive reagents like POCl₃ requires stringent anhydrous conditions and careful handling protocols.
Detailed Experimental Protocol
-
Synthesis of N,N'-Dibutyrylhydrazine:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve hydrazine hydrate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add butyroyl chloride (2.1 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Collect the resulting white precipitate of N,N'-dibutyrylhydrazine by filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.
-
-
Cyclodehydration to this compound:
-
Carefully add the dried N,N'-dibutyrylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Workflow Visualization
Caption: Synthesis of this compound via cyclodehydration.
Method 2: Oxidative Cyclization of Acylhydrazones
This approach represents a more contemporary and often milder alternative, proceeding through an acylhydrazone intermediate which is then cyclized using an oxidizing agent.[5][7][8]
Mechanistic Rationale & Experimental Design
The synthesis is a two-step, one-pot process. First, an acid hydrazide (butyric hydrazide) is condensed with an aldehyde to form an N-acylhydrazone. This intermediate is then subjected to an oxidant that facilitates an intramolecular cyclization via an oxidative C-O bond formation.
Choice of Oxidizing Agent: The success of this method hinges on the oxidant, which must be potent enough to effect the cyclization without causing unwanted side reactions.
-
Iodine (I₂): Molecular iodine is a cost-effective and highly efficient reagent for this transformation, often used in the presence of a mild base like potassium carbonate.[2][7] The base assists in the deprotonation steps required for the cyclization cascade. This method is considered a transition-metal-free and green alternative.[2]
-
Hypervalent Iodine Reagents: Reagents like (diacetoxy)iodobenzene (DIB) or bis(trifluoroacetoxy)iodobenzene (PIFA) are also extremely effective and operate under very mild, often room temperature, conditions.[9] They offer excellent functional group tolerance but are more expensive than molecular iodine.
This method's key advantages are its mild reaction conditions and operational simplicity, making it highly suitable for constructing libraries of analogues for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol
-
Synthesis of Butyric Hydrazide:
-
Combine ethyl butyrate (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol.
-
Heat the mixture to reflux for 8-12 hours.
-
Remove the solvent under reduced pressure to obtain crude butyric hydrazide, which can often be used without further purification.
-
-
One-Pot Acylhydrazone Formation and Oxidative Cyclization:
-
Dissolve the butyric hydrazide (1.0 eq) and an aldehyde (e.g., formaldehyde or paraformaldehyde, 1.2 eq) in a solvent such as acetonitrile or dichloromethane.
-
To this stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq) followed by molecular iodine (I₂, 1.2 eq) in portions.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the final product.
-
Workflow Visualization
Caption: Synthesis of this compound via oxidative cyclization.
Performance & Data Summary
| Feature | Method 1: Cyclodehydration | Method 2: Oxidative Cyclization | Supporting Data |
| Principle | Intramolecular dehydration | Intramolecular oxidative C-O formation | [1][2] |
| Key Reagents | POCl₃, SOCl₂, PPA | I₂, K₂CO₃, DIB, PIFA | [1][7][9] |
| Reaction Conditions | Harsh (High temp, reflux) | Mild (Often room temperature) | [6][10] |
| Typical Yields | Good to Excellent (70-90%) | Excellent (80-95%) | [3] |
| Reagent Handling | Corrosive, water-sensitive, hazardous | Safer, easier to handle solids | [1][2] |
| Scalability | Well-established for large scale | Readily scalable, less hazardous waste | [10] |
| Purification | Recrystallization or Chromatography | Column Chromatography often needed | [10] |
| Green Chemistry | Poor (Harsh reagents, waste) | Good (Transition-metal-free, milder) | [2] |
Expert Recommendation
The choice between these two powerful methods should be guided by the specific goals of the synthesis.
-
For Large-Scale Process Chemistry: The Cyclodehydration of Diacylhydrazines (Method 1) is a time-tested, cost-effective, and high-yielding route. While it involves hazardous reagents, its long history in industrial settings means that handling protocols are well-established. Its reliability makes it a strong candidate for producing large quantities of the target compound.
-
For Drug Discovery & Medicinal Chemistry: The Oxidative Cyclization of Acylhydrazones (Method 2) is highly recommended. Its mild conditions, high functional group tolerance, and operational simplicity are ideal for rapidly generating diverse libraries of oxadiazole analogues for SAR exploration. The safety profile is significantly better, which is a major advantage in a research and development environment where many different reactions are run in parallel.
Ultimately, both pathways are excellent tools for the synthesis of this compound. By understanding the mechanistic drivers and practical trade-offs of each, the discerning chemist can select the optimal route to advance their research and development objectives.
References
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Center for Biotechnology Information. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Center for Biotechnology Information. [Link]
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Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Consolidated Researchers. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Taylor & Francis Online. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Center for Biotechnology Information. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Consolidated Researchers. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
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The Strategic Selection of Heterocyclic Scaffolds in Modern Drug Design: A Comparative Guide to 2-Propyl-1,3,4-oxadiazole and Other Key Heterocycles
In the intricate chess game of drug discovery, the choice of a heterocyclic scaffold is a pivotal move that can dictate the success or failure of a therapeutic candidate. These cyclic compounds, containing at least one atom other than carbon within their ring, are foundational to the architecture of a vast majority of pharmaceuticals.[1] Their prevalence stems from their ability to impart crucial physicochemical and pharmacological properties, influencing everything from target binding and metabolic stability to solubility and toxicity.[1]
This guide provides an in-depth comparison of 2-propyl-1,3,4-oxadiazole with other commonly employed five-membered heterocyclic rings—thiophene, furan, pyrrole, imidazole, and thiazole. By examining their intrinsic properties and performance in key preclinical assays, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of next-generation therapeutics.
The Rise of the 1,3,4-Oxadiazole Moiety: A Bioisostere with Benefits
The 1,3,4-oxadiazole ring has gained significant traction in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester functionalities.[2][3] This strategic substitution can enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its overall pharmacokinetic profile.[2][3] The 2-propyl substitution on this core serves as a relevant exemplar for exploring the broader potential of this heterocyclic system.
Physicochemical Properties: A Tale of Five Rings
The subtle differences in the atomic composition and electronic distribution of these heterocycles translate into a diverse range of physicochemical properties. These properties, in turn, govern how a drug molecule interacts with its biological target and navigates the physiological environment.
| Heterocycle | Aromaticity | Hydrogen Bond Acceptor/Donor | Dipole Moment (Debye) | Key Physicochemical Characteristics |
| 1,3,4-Oxadiazole | Moderately Aromatic | Strong H-bond acceptor | High | High polarity, good aqueous solubility, metabolically more stable than other oxadiazole isomers.[4][5] |
| Thiophene | Highly Aromatic | Weak H-bond acceptor | Low | High metabolic stability, lipophilic, can undergo metabolic activation.[6] |
| Furan | Less Aromatic | Moderate H-bond acceptor | Low | Prone to metabolic oxidation leading to reactive intermediates.[6] |
| Pyrrole | Aromatic | H-bond donor and weak acceptor | Moderate | Can be metabolically unstable due to the reactive N-H bond. |
| Imidazole | Aromatic | H-bond donor and acceptor | High | Can participate in various biological interactions, often found in enzyme active sites.[7] |
| Thiazole | Aromatic | H-bond acceptor | Moderate | A versatile scaffold found in numerous approved drugs, generally stable.[3] |
Performance in Preclinical Assays: A Head-to-Head Perspective
The true measure of a heterocyclic scaffold's utility lies in its performance in preclinical evaluations. Here, we delve into two critical aspects: metabolic stability and cytotoxicity, providing both the rationale behind the experimental choices and detailed protocols for their execution.
Metabolic Stability: The Gatekeeper of In Vivo Efficacy
A drug's metabolic stability is a primary determinant of its oral bioavailability and half-life. Rapid metabolism can lead to low drug exposure and the formation of potentially toxic byproducts. The in vitro liver microsomal stability assay is a standard method for assessing a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[8] By incubating a compound with liver microsomes and an NADPH regenerating system (to fuel the enzymatic reactions), we can simulate the initial stages of hepatic metabolism. The rate of disappearance of the parent compound provides a measure of its intrinsic clearance, a key parameter in predicting in vivo pharmacokinetic behavior.[9]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Dilute the HLM stock to the desired concentration (e.g., 1 mg/mL) with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to each well.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Comparative Insights on Metabolic Stability:
While direct comparative data for this compound against all other heterocycles in a single study is scarce, general trends can be inferred from the literature:
-
1,3,4-Oxadiazoles: Generally exhibit good metabolic stability, particularly when used as bioisosteres for more labile groups like esters.[2] The replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to lead to reduced metabolic degradation.[10]
-
Thiophenes: Are often metabolically stable due to their high aromaticity. However, they can be susceptible to oxidation, which may lead to the formation of reactive metabolites.[6]
-
Furans: The furan ring is notably prone to metabolic oxidation, which can open the ring to form reactive and potentially toxic unsaturated dicarbonyl species.[6]
-
Pyrroles: The N-H bond in pyrrole can be a site of metabolic attack, leading to instability. N-substitution can mitigate this liability.
-
Imidazoles and Thiazoles: These heterocycles are generally considered to be metabolically robust and are common scaffolds in many marketed drugs.[3][7]
Cytotoxicity: Assessing the Impact on Cell Viability
Early assessment of a compound's potential to induce cell death is crucial to de-risk a drug discovery program. The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of a compound on cultured cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By exposing cells to varying concentrations of a test compound, we can determine the concentration at which it inhibits cell viability by 50% (IC50), a key measure of cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cell line.
Materials:
-
Adherent or suspension cells (e.g., a cancer cell line like HeLa or a normal cell line)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.
-
Incubate the plate overnight to allow the cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the test wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
-
Comparative Insights on Cytotoxicity:
The cytotoxicity of a heterocyclic compound is highly dependent on the overall molecular structure and the specific cell line being tested. However, some general observations can be made:
-
1,3,4-Oxadiazoles: Many 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties, with some exhibiting potent cytotoxic activity against various cancer cell lines.[11][12]
-
Other Heterocycles: Thiophene, furan, pyrrole, imidazole, and thiazole derivatives have all been incorporated into compounds with significant cytotoxic effects, particularly in the context of anticancer drug discovery.[13][14] The specific substitutions on the heterocyclic ring play a crucial role in determining the potency and selectivity of the cytotoxic effect.
Visualizing the Workflow: A Guide to Rational Heterocycle Selection
To aid in the decision-making process, the following diagram illustrates a logical workflow for selecting and evaluating heterocyclic scaffolds in a drug discovery program.
Caption: A streamlined workflow for the rational selection and evaluation of heterocyclic scaffolds in drug discovery.
Conclusion: Making the Right Choice for Your Drug Candidate
The selection of a heterocyclic core is a multi-faceted decision that requires a deep understanding of the interplay between physicochemical properties, metabolic stability, and potential toxicity. While this compound presents an attractive profile, particularly in its role as a metabolically robust bioisostere, the optimal choice of heterocycle will always be context-dependent, guided by the specific therapeutic target and the desired pharmacological profile.
This guide has provided a framework for comparing this compound with other key heterocyclic compounds, supported by experimental rationale and detailed protocols. By systematically evaluating these fundamental building blocks of medicinal chemistry, researchers can enhance the efficiency and success rate of their drug discovery endeavors, ultimately paving the way for the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 2-Propyl-1,3,4-oxadiazole Using In Vitro Assays
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to unwind decades of progress in treating infectious diseases.[1] Microorganisms have demonstrated a remarkable capacity to evolve and defeat drugs designed to kill them, making once-treatable infections increasingly difficult to manage.[1] This escalating crisis necessitates a robust pipeline of novel antimicrobial compounds with diverse mechanisms of action. Among the heterocyclic compounds that have garnered significant attention are the 1,3,4-oxadiazole derivatives.[2][3] This class of molecules has shown a wide spectrum of biological activities, including promising antibacterial, antifungal, and antiviral properties, often exceeding the efficacy of existing agents.[2][4]
This guide provides a comprehensive framework for the in vitro validation of a specific candidate: 2-Propyl-1,3,4-oxadiazole. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system to objectively compare the compound's performance against established clinical standards, supported by rigorous experimental data.
Pillar 1: Foundational Assays for Efficacy Profiling
The initial characterization of a novel antimicrobial agent hinges on a trio of foundational in vitro assays. The selection of these specific tests is deliberate, designed to provide a tiered and progressively quantitative assessment of the compound's activity.
-
Kirby-Bauer Disk Diffusion Test: This is our first-line screening tool. It is a qualitative, yet powerful, method to rapidly assess the susceptibility of a panel of microbes to our test compound.[5][6] The principle is straightforward: the compound diffuses into an agar medium inoculated with a lawn of bacteria, creating a concentration gradient. A resulting "zone of inhibition" where growth is prevented gives a preliminary indication of efficacy.[7][8]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is the gold-standard quantitative method for determining antimicrobial susceptibility, as endorsed by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11] The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[12][13] This assay provides the precise potency of our compound, a critical parameter for further development.
-
Minimum Bactericidal Concentration (MBC) Assay: While the MIC tells us the concentration required to inhibit growth, it doesn't distinguish between a static (growth-inhibiting) and a cidal (killing) effect. The MBC test clarifies this by determining the lowest concentration of an agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[14][15][16] The relationship between the MIC and MBC is crucial; an MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity.
The overall workflow is designed to move from broad screening to precise quantification, ensuring a thorough and reliable evaluation of the test compound.
Pillar 2: Self-Validating Experimental Protocols
A protocol's trustworthiness comes from its adherence to standardized methods and the inclusion of appropriate controls. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[9][17]
Control Selection: The Rationale
-
Positive Antibacterial Control: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[18][19] Its well-characterized mechanism and wide use make it an excellent benchmark for antibacterial activity.[1][20]
-
Positive Antifungal Control: Fluconazole. A member of the triazole class, fluconazole inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[21][22] It is a standard reference for evaluating new antifungal agents.
-
Negative Control: A vehicle control (e.g., DMSO or sterile saline) used to dissolve the test compound ensures that the solvent itself has no antimicrobial effect.
-
Growth Control: Microorganisms incubated in media without any antimicrobial agent to confirm their viability.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is adapted from CLSI M02 guidelines and standard laboratory practices.[5][17]
Objective: To qualitatively assess the susceptibility of microorganisms to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).[8]
-
Sterile cotton swabs.
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
-
Sterile saline or Tryptic Soy Broth (TSB).
-
0.5 McFarland turbidity standard.
-
Sterile blank paper disks (6 mm diameter).
-
Stock solution of this compound (e.g., 1 mg/mL).
-
Control antibiotic disks (e.g., Ciprofloxacin 5 µg, Fluconazole 25 µg).
-
Incubator (35-37°C).
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour culture plate. Suspend them in sterile saline or TSB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab against the inside of the tube.[7] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° after each application to ensure a uniform lawn of growth.[5]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. For the test compound, apply a known volume (e.g., 20 µL) of the this compound stock solution to a blank sterile disk. Place the standard Ciprofloxacin and/or Fluconazole disks as positive controls. Ensure disks are spaced at least 24 mm apart.[6]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (up to 48 hours for fungi).
-
Data Collection: Measure the diameter of the zone of complete inhibition (in mm) around each disk using a ruler or caliper.
Protocol 2 & 3: Broth Microdilution (MIC) and MBC Determination
This combined protocol follows the principles outlined in CLSI documents M07 and M11.[17][23]
Objective: To quantitatively determine the MIC and MBC of this compound.
Materials:
-
Sterile 96-well round-bottom microtiter plates.
-
Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms.
-
Prepared microbial inoculum, adjusted to the 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Stock solutions of this compound and control antibiotics.
-
MHA plates for subculturing (for MBC).
Procedure:
Part A: MIC Determination
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. This creates a 1:2 dilution. Using a multichannel pipette, mix well and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate (e.g., to column 10).[24] Discard the final 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 5 µL of the prepared inoculum (standardized to 1 x 10⁸ CFU/mL) to each well from columns 1-11. Alternatively, add 100 µL of a 1x10⁶ CFU/mL inoculum to 100 µL of 2x drug concentrations. The final volume in each well should be uniform, and the final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[12]
Part B: MBC Determination
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a 100 µL aliquot from each of these wells onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that produced a ≥99.9% reduction in CFU compared to the initial inoculum count.[16]
Pillar 3: Data Presentation and Comparative Analysis
Objective comparison requires clear, structured data presentation. The following tables present hypothetical results for this compound against representative pathogens.
Table 1: Comparative Kirby-Bauer Disk Diffusion Results
| Test Microorganism | Compound (Disk Load) | Zone of Inhibition (mm) | CLSI Interpretation* |
| S. aureus (Gram +) | This compound (20 µg) | 22 | - |
| Ciprofloxacin (5 µg) | 25 | Susceptible | |
| E. coli (Gram -) | This compound (20 µg) | 19 | - |
| Ciprofloxacin (5 µg) | 28 | Susceptible | |
| C. albicans (Fungus) | This compound (20 µg) | 16 | - |
| Fluconazole (25 µg) | 24 | Susceptible |
*Note: CLSI interpretive criteria (Susceptible, Intermediate, Resistant) are specific to standardized drug-organism pairs and do not exist for novel compounds.[25]
Interpretation: The hypothetical data suggest that this compound possesses broad-spectrum activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. The zones of inhibition are notable, justifying progression to quantitative MIC testing.
Table 2: Comparative MIC and MBC Results
| Test Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | This compound | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| E. coli | This compound | 16 | 32 | 2 | Bactericidal |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal | |
| C. albicans | This compound | 32 | >128 | >4 | Fungistatic |
| Fluconazole | 4 | >64 | >16 | Fungistatic |
Interpretation:
-
Antibacterial Activity: The compound demonstrates potent activity against both S. aureus and E. coli. The MBC/MIC ratio of 2 for both organisms strongly indicates a bactericidal mechanism of action, which is often desirable for clinical candidates.[26] While its potency (MIC values) is lower than the established antibiotic ciprofloxacin, the cidal activity is a very promising result.
-
Antifungal Activity: The compound shows inhibitory activity against C. albicans, but the high MBC/MIC ratio suggests a fungistatic effect, similar to the control drug fluconazole.[21][27] Many 1,3,4-oxadiazole derivatives are known to target the ergosterol biosynthesis pathway, which would align with a fungistatic mechanism.[28]
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to validate the antimicrobial efficacy of this compound. By integrating standardized qualitative and quantitative assays, we can build a reliable profile of a novel compound's spectrum of activity, potency, and cidal/static nature.
The hypothetical data presented for this compound showcase a promising candidate with broad-spectrum, bactericidal activity and fungistatic properties. Such a profile warrants further investigation. The logical next steps in the drug development pipeline would include:
-
Testing against a broader panel of clinical isolates, including multi-drug resistant strains (e.g., MRSA).[26]
-
Time-kill curve assays to study the dynamics of the bactericidal effect.
-
In vitro toxicology assays to assess cytotoxicity against mammalian cell lines.
-
Mechanism of action studies, potentially through molecular docking or assays targeting known pathways like DNA gyrase or cell wall synthesis.[1][28]
By adhering to these principles of scientific integrity and standardized methodology, researchers can confidently identify and advance promising new antimicrobial agents to combat the global threat of resistance.
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A Comparative Analysis of 2-Propyl-1,3,4-oxadiazole Derivatives and Existing Anticancer Agents: A Guide for Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with particularly promising results in oncology.[1][2][3] This guide provides a comprehensive comparison of the potential anticancer activity of 2-Propyl-1,3,4-oxadiazole derivatives against established chemotherapeutic agents. While direct experimental data for the 2-propyl iteration remains nascent, this analysis extrapolates from the well-documented activities of structurally related 2-alkyl and 2,5-disubstituted 1,3,4-oxadiazoles to provide a predictive overview for researchers and drug development professionals.
The 1,3,4-Oxadiazole Scaffold: A Versatile Tool in Anticancer Drug Design
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This stable aromatic system serves as a versatile pharmacophore, capable of engaging in various biological interactions.[4] The anticancer prowess of its derivatives is attributed to a diverse range of mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs), telomerase, and thymidylate synthase, as well as the modulation of growth factor signaling and kinase activity.[5][6] The substituents at the 2 and 5-positions of the oxadiazole ring are pivotal in defining the specific anticancer activity and selectivity of these compounds.
Proposed Anticancer Mechanism of this compound Derivatives
Based on extensive research into analogous compounds, this compound derivatives are hypothesized to exert their anticancer effects through a multi-pronged approach, primarily culminating in the induction of apoptosis and cell cycle arrest in cancer cells. The propyl group, a small alkyl substituent, is expected to influence the compound's lipophilicity and steric profile, thereby affecting its cellular uptake and interaction with target proteins.
Comparative Analysis: this compound Derivatives vs. Standard Chemotherapeutics
To contextualize the potential efficacy of this compound derivatives, a comparative analysis against established anticancer drugs is essential. The choice of comparator drug is contingent on the cancer type. The following tables summarize the mechanisms of action and reported potencies (IC50 values) of selected existing drugs against relevant cancer cell lines where 1,3,4-oxadiazole derivatives have shown promise.
Lung Cancer (A549 Cell Line)
| Compound | Mechanism of Action | Reported IC50 (A549 cells) |
| Hypothetical this compound Derivative | Inhibition of key cellular enzymes/kinases, induction of apoptosis and cell cycle arrest. | To be determined |
| Cisplatin | Forms DNA adducts, leading to DNA damage and induction of apoptosis.[1][5] | 9 - 20.71 µM[7][8][9][10] |
Breast Cancer (MCF-7 Cell Line)
| Compound | Mechanism of Action | Reported IC50 (MCF-7 cells) |
| Hypothetical this compound Derivative | Inhibition of key cellular enzymes/kinases, induction of apoptosis and cell cycle arrest. | To be determined |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[11][12][] | 0.4 - 1.25 µM[14][15][16] |
Cervical Cancer (HeLa Cell Line)
| Compound | Mechanism of Action | Reported IC50 (HeLa cells) |
| Hypothetical this compound Derivative | Inhibition of key cellular enzymes/kinases, induction of apoptosis and cell cycle arrest. | To be determined |
| Paclitaxel (Taxol) | Stabilizes microtubules, leading to mitotic arrest and apoptosis.[17][18][19][][21] | Nanomolar range (specific IC50 varies) |
Liver Cancer (HepG2 Cell Line)
| Compound | Mechanism of Action | Reported IC50 (HepG2 cells) |
| Hypothetical this compound Derivative | Inhibition of key cellular enzymes/kinases, induction of apoptosis and cell cycle arrest. | To be determined |
| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase and is incorporated into DNA and RNA, leading to cell death.[2][6][22][23][24] | ~28.65 µM |
Experimental Protocols for Anticancer Activity Assessment
To rigorously evaluate the anticancer potential of novel compounds like this compound derivatives, a standardized set of in vitro assays is indispensable. The following protocols provide a detailed, step-by-step guide for assessing cytotoxicity, apoptosis, and cell cycle distribution.
MTT Assay for Cytotoxicity
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[25][26]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][27][28][29]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[30][31][32][33]
-
Analyze the cells by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3, PARP).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for apoptosis-related proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound, harvest, and lyse to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[34][35][36][37][38]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Conclusion and Future Directions
While the direct anticancer activity of this compound remains to be experimentally validated, the extensive body of research on structurally similar 1,3,4-oxadiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The multi-faceted mechanisms of action exhibited by this class of compounds, including the induction of apoptosis and cell cycle arrest, position them as attractive candidates for further development.
The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound and its derivatives. A thorough investigation, beginning with in vitro cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in elucidating its therapeutic potential. Comparative analysis against existing anticancer drugs will be instrumental in positioning these novel compounds within the current landscape of cancer therapy. Future research should also focus on in vivo studies to assess the efficacy and safety of promising this compound derivatives in preclinical models of cancer.
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A Comparative In Vivo Validation Guide: Assessing the Anti-inflammatory Properties of 2-Propyl-1,3,4-oxadiazole
This guide provides a comprehensive framework for the in vivo validation of 2-Propyl-1,3,4-oxadiazole (hereafter "Compound O"), a novel synthetic molecule belonging to the 1,3,4-oxadiazole class. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives reported to possess a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] The objective of this document is to present a robust, scientifically-grounded strategy for evaluating Compound O's anti-inflammatory efficacy by comparing its performance against well-characterized, clinically relevant alternatives.
The narrative herein is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, comparator selection, and data interpretation, ensuring a self-validating and trustworthy approach to preclinical assessment.
The Rationale for Comparator Selection: Establishing Benchmarks
The selection of appropriate comparators is critical for contextualizing the performance of a novel compound. A multi-faceted approach, utilizing drugs with distinct mechanisms of action, provides a comprehensive understanding of the test agent's potential therapeutic niche. For Compound O, we have selected two gold-standard drugs: Celecoxib and Dexamethasone.
-
Celecoxib (Selective COX-2 Inhibitor): Many 1,3,4-oxadiazole derivatives are known to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[3] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 isoform, the primary enzyme induced at sites of inflammation.[4][5] Comparing Compound O against Celecoxib allows for a direct assessment of its potential as a COX-2 targeted agent, a mechanism favored for its reduced risk of gastrointestinal side effects associated with non-selective COX-1 inhibition.[4]
-
Dexamethasone (Corticosteroid): Dexamethasone is a potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[6][7] Its mechanism is not targeted to a single enzyme but involves binding to the glucocorticoid receptor, leading to widespread changes in gene expression that suppress the production of multiple pro-inflammatory cytokines like TNF-α and IL-6.[6][8] Using Dexamethasone as a comparator benchmarks the absolute potency of Compound O against a broad-spectrum anti-inflammatory agent, particularly in models of systemic inflammation.
In Vivo Models for a Dual-Pronged Assessment
To build a comprehensive efficacy profile, we will employ two distinct and complementary in vivo models: one for acute, localized inflammation and another for systemic, cytokine-driven inflammation.
Model 1: Carrageenan-Induced Paw Edema (Acute Localized Inflammation)
Scientific Rationale: The carrageenan-induced paw edema model is a classical, highly reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[9][10] The subplantar injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response.[9][10]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily mediated by the overproduction of prostaglandins, which is dependent on COX enzyme activity.[10] This phase is particularly sensitive to inhibition by NSAIDs.
This model is therefore exceptionally well-suited to validate compounds hypothesized to function as COX inhibitors. A significant reduction in paw volume during the late phase provides strong evidence of this mechanism.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least 7 days with free access to food and water.
-
Grouping: Animals are randomly assigned to groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: Compound O (10 mg/kg, oral)
-
Group III: Compound O (20 mg/kg, oral)
-
Group IV: Celecoxib (20 mg/kg, oral)[11]
-
-
Baseline Measurement: The initial volume (V₀) of the right hind paw of each rat is measured using a digital plethysmometer just before dosing.[9]
-
Dosing: The respective compounds are administered via oral gavage 1 hour before the induction of inflammation.[9]
-
Induction: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[9][12]
-
Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[9]
-
Data Analysis:
-
The volume of edema is calculated as the difference between the volume at time 't' and the baseline volume (Vₜ - V₀).
-
The percentage inhibition of edema is calculated relative to the vehicle control group for each time point.
-
Comparative Data Analysis (Hypothetical Data)
| Treatment Group (Oral Dose) | Peak Edema Inhibition (at 4 hours post-carrageenan) |
| Vehicle Control | 0% |
| Compound O (10 mg/kg) | 45.2% |
| Compound O (20 mg/kg) | 68.5% |
| Celecoxib (20 mg/kg) | 71.3% |
Data presented as mean percentage inhibition. This hypothetical data is structured based on findings for similar oxadiazole derivatives and standard drugs.[3]
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Scientific Rationale: This model is invaluable for assessing a compound's ability to modulate a systemic inflammatory response, which is fundamentally driven by the innate immune system and cytokine release.[13] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) on immune cells like macrophages.[14][15] This activation triggers intracellular signaling cascades, primarily through NF-κB, leading to the rapid transcription and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][16] This "cytokine storm" is a hallmark of sepsis and other severe inflammatory conditions.[13] Evaluating the reduction of these cytokines in plasma provides a direct measure of the compound's systemic anti-inflammatory efficacy.
Signaling Pathway: LPS-Induced Cytokine Release
Caption: Simplified LPS-TLR4 signaling pathway leading to cytokine production.
Experimental Workflow: LPS-Induced Systemic Inflammation
Caption: Workflow for the LPS-induced systemic inflammation model in mice.
Detailed Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least 7 days.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Group I: Vehicle Control (Saline, i.p.)
-
Group II: Compound O (20 mg/kg, i.p.)
-
Group III: Dexamethasone (5 mg/kg, i.p.)[17]
-
-
Dosing: The respective compounds are administered via intraperitoneal (i.p.) injection 1 hour before the inflammatory challenge.
-
Induction: Mice are injected i.p. with LPS from E. coli at a dose of 1 mg/kg.[15]
-
Sample Collection: 2 hours after LPS injection (a timepoint corresponding to peak TNF-α levels), animals are euthanized, and blood is collected via cardiac puncture into EDTA-containing tubes.[13]
-
Cytokine Analysis: Plasma is separated by centrifugation. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[18][19]
-
Data Analysis: The percentage reduction in cytokine levels for each treatment group is calculated relative to the LPS-only vehicle control group.
Comparative Data Analysis (Hypothetical Data)
| Treatment Group (i.p. Dose) | TNF-α Reduction vs. Control | IL-6 Reduction vs. Control |
| Vehicle Control + LPS | 0% | 0% |
| Compound O (20 mg/kg) + LPS | 55.8% | 48.2% |
| Dexamethasone (5 mg/kg) + LPS | 85.1% | 79.5% |
Data presented as mean percentage reduction in plasma cytokine levels. This hypothetical data is structured based on published results for anti-inflammatory compounds in this model.[13][17]
Synthesizing the Evidence: A Comparative Performance Profile
By integrating the data from both models, we can construct a holistic performance profile for Compound O.
| Compound | Primary Mechanism | Efficacy in Localized Inflammation (Edema Model) | Efficacy in Systemic Inflammation (LPS Model) |
| Compound O | Likely COX-2 Inhibition | High (Dose-dependent, comparable to Celecoxib) | Moderate (Significant cytokine reduction, but less potent than Dexamethasone) |
| Celecoxib | Selective COX-2 Inhibition[4] | High (Inhibits prostaglandin-mediated edema) | Moderate (Can reduce PGE₂-dependent aspects of systemic inflammation)[20] |
| Dexamethasone | Broad Glucocorticoid Action[6] | Very High | Very High (Potent suppression of multiple cytokine pathways)[17] |
Expert Interpretation: The collective data suggests that Compound O is a potent anti-inflammatory agent with a profile characteristic of a modern NSAID. Its strong, dose-dependent efficacy in the carrageenan-induced paw edema model, particularly in the later phase, and its performance being comparable to Celecoxib, strongly indicates a mechanism centered on the inhibition of COX-2.[3]
Its ability to moderately suppress the LPS-induced cytokine storm further validates its systemic anti-inflammatory activity. However, its efficacy in this model is less pronounced than that of the broad-spectrum corticosteroid Dexamethasone.[17] This is an expected and favorable outcome, suggesting that Compound O possesses a more targeted mechanism of action rather than inducing the widespread immunosuppression associated with glucocorticoids.
Conclusion and Future Directions
This comparative guide outlines a robust in vivo strategy to validate the anti-inflammatory properties of this compound. The dual-model approach effectively characterizes its efficacy in both localized, prostaglandin-driven inflammation and systemic, cytokine-mediated inflammation. The results position Compound O as a promising candidate with a likely COX-2 inhibitory mechanism.
Subsequent steps in the preclinical development pipeline should include:
-
Mechanism of Action Studies: In vitro enzyme assays to definitively confirm inhibitory activity against COX-1 and COX-2.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Safety and Toxicology: Acute and chronic toxicity studies to establish a safety window.
-
Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic disease states.
This structured validation pathway provides the necessary evidence to confidently advance promising 1,3,4-oxadiazole derivatives toward further development.
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). MDPI. [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). PMC - NIH. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH. [Link]
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What is the best way to measure proinflammatory cytokines from mice serum? (2020). ResearchGate. [Link]
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CELEBREX celecoxib capsules Cardiovascular Risk. (n.d.). accessdata.fda.gov. [Link]
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In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
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Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. (2022). MDPI. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]
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Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. (n.d.). OMICS International. [Link]
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Celecoxib (oral route). (2025). Mayo Clinic. [Link]
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LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. [Link]
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Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. (2011). PMC - NIH. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. [Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024). eLife. [Link]
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In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). AACR Journals. [Link]
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The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. (n.d.). ResearchGate. [Link]
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Quantification of pro-inflammatory cytokines in the ex vivo tissue.... (n.d.). ResearchGate. [Link]
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Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. (2025). ResearchGate. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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LPS-induced systemic inflammation is more severe in P2Y12 null mice. (n.d.). PMC - NIH. [Link]
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Different effects of a perioperative single dose of dexamethasone on wound healing in mice with or without sepsis. (n.d.). Frontiers. [Link]
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In vivo screening method for anti inflammatory agent. (n.d.). Slideshare. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Propyl-1,3,4-Oxadiazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents.[1][2] Its metabolic stability and capacity to act as a bioisostere for amide and ester functionalities have made it a cornerstone in the design of novel enzyme inhibitors.[3] This guide focuses on a specific subclass: 2-propyl-1,3,4-oxadiazole-based inhibitors. We will delve into the critical aspect of their cross-reactivity, providing a framework for its evaluation and presenting comparative data to inform inhibitor design and selection.
The seemingly minor 2-propyl substitution can significantly influence an inhibitor's potency and, more importantly, its selectivity profile. Understanding and rigorously assessing cross-reactivity is paramount to minimizing off-target effects and developing safer, more effective therapeutics. This guide will provide both the theoretical underpinnings and the practical methodologies for characterizing the selectivity of these promising compounds.
The Rationale for Cross-Reactivity Profiling
The cellular environment is a complex milieu of thousands of enzymes, many of which may share structural homology, particularly within their active sites. An inhibitor designed for a specific target, for instance, Fatty Acid Amide Hydrolase (FAAH), might inadvertently interact with other serine hydrolases, such as Monoacylglycerol Lipase (MAGL) or various carboxylesterases.[4] Such off-target interactions can lead to unforeseen side effects or a misinterpretation of the compound's mechanism of action. Therefore, a comprehensive cross-reactivity assessment early in the drug discovery pipeline is not just a regulatory hurdle but a fundamental aspect of sound scientific investigation.
Key Enzyme Families for Cross-Reactivity Screening
For a this compound-based inhibitor, particularly one targeting a hydrolase, the following enzyme families are of primary concern for cross-reactivity screening:
-
Serine Hydrolases: This large and diverse family includes FAAH, MAGL, cholinesterases (AChE and BChE), and numerous carboxylesterases. Given the prevalence of serine hydrolase targets for oxadiazole-based inhibitors, this is the most critical family for selectivity profiling.
-
Cyclooxygenases (COX-1 and COX-2): As key enzymes in the inflammatory pathway, COX isoforms are common off-targets for many small molecule inhibitors.[5]
-
Kinases: While structurally distinct from hydrolases, the vast number of kinases and the potential for promiscuous binding of heterocyclic compounds warrant their inclusion in broader selectivity panels.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. This typically involves a combination of in vitro enzyme inhibition assays and more holistic cellular profiling techniques.
Workflow for Assessing Inhibitor Selectivity
Caption: A typical workflow for assessing the cross-reactivity of enzyme inhibitors.
Detailed Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor against a panel of enzymes.
I. Materials:
-
Purified recombinant enzymes (e.g., human FAAH, MAGL, COX-1, COX-2, AChE, BChE)
-
Specific enzyme substrates (e.g., AM404 for FAAH, 2-AG for MAGL, arachidonic acid for COX, acetylthiocholine for AChE)
-
Test inhibitor (this compound derivative) dissolved in DMSO
-
Assay buffer specific to each enzyme
-
96-well microplates
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay.
II. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the enzymes and substrates to their optimal working concentrations in the respective assay buffers. For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitive detection of inhibition.
-
Assay Setup:
-
Blank wells: Add assay buffer and DMSO (no enzyme or inhibitor).
-
Control wells (100% activity): Add enzyme solution and DMSO.
-
Test wells: Add enzyme solution and the serially diluted test inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells (except the blank).
-
Measurement: Immediately begin measuring the signal (e.g., absorbance) at regular intervals using the microplate reader. The rate of the reaction is determined from the linear phase of the signal change over time.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Advanced Technique: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families directly in their native biological context (e.g., cell lysates, tissues). For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used.
I. Rationale:
Competitive ABPP is employed to determine inhibitor selectivity. A proteome is pre-incubated with the test inhibitor, followed by labeling with a broad-spectrum activity-based probe. If the inhibitor binds to a specific enzyme, it will block the subsequent labeling by the probe. The reduction in probe labeling for a particular enzyme, as quantified by mass spectrometry, indicates that it is a target of the inhibitor.
II. Workflow for Competitive ABPP:
Sources
A Senior Application Scientist's Guide to Benchmarking Novel 1,3,4-Oxadiazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Critical Role of Electron Transport in OLED Efficiency
Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and solid-state lighting.[1][2] Their performance hinges on the precise control of charge carriers—holes and electrons—from injection at the electrodes to their radiative recombination within an emissive layer (EML).[2][3] A critical component in modern multilayer OLED architecture is the Electron Transport Layer (ETL), which serves a dual purpose: it facilitates the efficient transport of electrons from the cathode to the EML and simultaneously blocks the passage of excess holes, thereby confining recombination to the desired zone.[4][5] An imbalance in charge carrier mobility, often with holes being more mobile, can push the recombination zone towards the cathode, leading to efficiency losses and reduced device lifetime.[4]
The 1,3,4-oxadiazole scaffold has emerged as a cornerstone in the design of high-performance ETL materials.[6][7] This five-membered heterocyclic ring is inherently electron-deficient, a property that facilitates electron transport.[6][8] Furthermore, its rigid structure often imparts high thermal stability, a crucial factor for device longevity.[6] One of the earliest and most well-known examples is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which demonstrated that a dedicated ETL could improve device efficiency by orders of magnitude.[9]
This guide focuses on a systematic approach to evaluating novel 1,3,4-oxadiazole derivatives, using 2-Propyl-1,3,4-oxadiazole as a case study. While specific performance data for this alkyl-substituted variant is not yet prevalent in literature, we can establish a robust benchmarking framework by comparing the known properties of the oxadiazole class against established ETL materials. This guide will provide the foundational knowledge, comparative data on benchmark materials, and detailed experimental protocols necessary for researchers to effectively characterize and integrate such novel compounds into high-performance OLEDs.
Comparative Analysis of Benchmark Electron Transport Materials
To contextualize the potential performance of this compound, we must compare it against industry-standard ETL materials. The selection of an ETL is a multi-parameter optimization problem, balancing energy level alignment, charge mobility, and thermal stability.
Key Competitors:
-
PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole): A classic small-molecule oxadiazole derivative that serves as a foundational benchmark for this class of materials.[9][10]
-
Alq3 (Tris(8-hydroxyquinolinato)aluminum): A highly versatile and stable organometallic complex, famously used by Tang and VanSlyke in their pioneering OLED work.[1][11][12] It can function as both an emitter (green) and an ETL.[1][13]
-
TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)): A widely used ETL known for its high electron mobility and deep HOMO level, which provides excellent hole-blocking capabilities.[9][14]
-
BAlq (Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum): A material known for its photochemical stability and its role as a hole-blocking layer, often used to enhance the lifetime of phosphorescent OLEDs (PHOLEDs).[15][16]
The following table summarizes the critical performance-related properties of these materials, compiled from literature.
| Material | Class | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Glass Transition T_g (°C) | Key Features |
| PBD | Oxadiazole | ~6.06[9] | ~2.16[9] | ~10⁻⁶ | N/A (low T_g) | Foundational ETL, good electron affinity but prone to crystallization.[4][9] |
| Alq3 | Metal Chelate | ~5.6 - 5.8[13][17] | ~2.8 - 3.0[13][17] | ~10⁻⁶ - 10⁻⁵ | ~175 | Highly stable, green emitter, workhorse material.[1][13] |
| TPBi | Benzimidazole | ~6.2 - 6.7[9][14] | ~2.7[9][14] | ~10⁻⁵ - 10⁻⁴[18][19] | ~124[19] | Excellent hole-blocker, high electron mobility.[14][19] |
| BAlq | Metal Chelate | ~5.9[15][16] | ~2.9[15][16] | ~10⁻⁶ | ~99[15][16] | Photochemically stable, effective hole-blocker, enhances device lifetime.[15] |
Experimental Design for Benchmarking this compound
A rigorous evaluation requires a two-pronged approach: first, characterizing the intrinsic properties of the material itself, and second, assessing its performance within a standardized device architecture.
Part 1: Intrinsic Material Characterization
Causality: Before fabricating a full device, it is imperative to understand the material's fundamental thermal and electronic properties. Thermal stability (T_g, T_d) dictates the maximum operating and processing temperatures, ensuring the material doesn't degrade or change morphology. The HOMO and LUMO energy levels determine the energy barriers for charge injection and are critical for designing the device stack.
A. Synthesis of this compound
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established. A common route involves the cyclization of N,N'-diacylhydrazines.[20] For an asymmetrically substituted derivative like this compound (assuming a second substituent, e.g., a phenyl group at the 5-position for processability), one could react a butyric hydrazide with a substituted benzoyl chloride, followed by dehydrative cyclization.[21][22] The final product must be purified to "sublimed grade" (>99%) for OLED applications, as impurities act as charge traps and quenching sites.[15]
B. Thermal and Electrochemical Analysis
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC):
-
Place 5-10 mg of the purified material in an aluminum pan.
-
Heat under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to ~600 °C.
-
TGA will determine the decomposition temperature (T_d), indicating thermal stability.
-
DSC will identify the glass transition temperature (T_g) and melting point (T_m), which are crucial for understanding morphological stability in thin films.[16]
-
-
Cyclic Voltammetry (CV):
-
Prepare a dilute solution (~1 mM) of the compound in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode).
-
Scan the potential to measure the onset potentials of oxidation (E_ox) and reduction (E_red).
-
Calculate the HOMO and LUMO energy levels using the empirical formulas:
-
HOMO = -[E_ox - E_ferrocene + 4.8] eV
-
LUMO = -[E_red - E_ferrocene + 4.8] eV (Note: Ferrocene is used as an internal standard for calibration).
-
-
Part 2: OLED Device Fabrication and Characterization
Causality: The ultimate test of an ETL material is its performance within a functioning device. By fabricating a standardized OLED structure and only changing the ETL material, we can directly compare their impact on efficiency, voltage, and stability. The chosen structure, ITO/HTL/EML/ETL/EIL/Al, is a well-established architecture that allows for clear delineation of each layer's function.[1]
A. Standardized OLED Fabrication Workflow
This protocol must be conducted in a high-vacuum thermal evaporation system (<10⁻⁶ Torr) located inside a nitrogen-filled glovebox to prevent contamination from oxygen and moisture.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).[11]
-
Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to increase the ITO work function and improve hole injection.[16]
-
-
Layer Deposition (Thermal Evaporation):
-
Load the cleaned substrates into the vacuum chamber.
-
Load the source materials into separate crucibles.
-
Deposit the layers sequentially in the following order and typical thicknesses:
-
Hole Injection Layer (HIL) / Hole Transport Layer (HTL): N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) at a thickness of 40 nm. Deposition rate: ~0.1 nm/s.
-
Emissive Layer (EML): Tris(8-hydroxyquinolinato)aluminum (Alq3) at a thickness of 30 nm. Deposition rate: ~0.1 nm/s. (This creates a standard green-emitting device).
-
Electron Transport Layer (ETL): Deposit the material to be tested (e.g., this compound, TPBi, BAlq) at a thickness of 20 nm. Deposition rate: ~0.1 nm/s.
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF) at a thickness of 1 nm. Deposition rate: ~0.01 nm/s. LiF is known to enhance electron injection from the aluminum cathode.[23][24]
-
Cathode: Aluminum (Al) at a thickness of 100 nm. Deposition rate: ~0.5 nm/s.
-
-
-
Encapsulation:
-
Without breaking vacuum, or inside the glovebox, encapsulate the devices by sealing a glass lid over the active area using a UV-curable epoxy. This is critical for preventing rapid degradation from atmospheric exposure.[16]
-
B. Device Performance Characterization
-
Current Density-Voltage-Luminance (J-V-L) Analysis:
-
Use a source measure unit (SMU) connected to a calibrated photodiode or spectrometer.
-
Apply a forward voltage bias across the device and sweep the voltage from 0 V to a designated maximum (e.g., 10 V).
-
Simultaneously record the current density (J) flowing through the device and the luminance (L) emitted.
-
From this data, calculate the key performance metrics:
-
Turn-on Voltage (V_on): The voltage at which luminance is first detected (typically defined at 1 cd/m²).
-
Luminous Efficiency (cd/A): Calculated as L / J.
-
Power Efficiency (lm/W): Calculated as (π * L) / (J * V).
-
External Quantum Efficiency (EQE %): Requires a spectrometer and integrating sphere to measure the total number of photons emitted relative to the number of electrons injected.
-
-
Visualizing the Process and Device Architecture
Clear diagrams are essential for understanding the complex interplay of layers and processes in OLED development.
Caption: Energy level diagram of common OLED materials.
Discussion and Outlook
The benchmarking process outlined provides a comprehensive framework for evaluating the potential of this compound. Based on the properties of its parent class, we can hypothesize its performance characteristics. The oxadiazole core should provide a suitably low LUMO level for electron injection and good intrinsic electron mobility. T[6][7]he key unknown is the influence of the 2-propyl substituent.
Compared to the widely used aryl substituents (like phenyl or biphenyl groups in PBD), an alkyl chain like propyl could:
-
Improve Solubility: This may be advantageous for solution-processable OLEDs, which are a key area of research for low-cost manufacturing.
-
Disrupt π-π Stacking: The non-planar propyl group might hinder the close packing of molecules in the solid state. This could reduce the tendency for crystallization, which is a known failure mode for materials like PBD, potentially leading to more morphologically stable films and longer device lifetimes.
-
Impact Electronic Properties: The electron-donating nature of the alkyl group might slightly raise the HOMO/LUMO levels compared to aryl-substituted oxadiazoles, an effect that would be quantified by the cyclic voltammetry experiment.
By systematically executing the described protocols, a researcher can generate the quantitative data needed to place this compound on the comparative chart. If it demonstrates balanced charge transport, high thermal stability, and good film-forming properties, it could represent a valuable addition to the library of materials available for crafting next-generation, high-efficiency OLEDs.
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1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
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1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. (2011). RSC Publishing. Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Computational Docking: Investigating 2-Propyl-1,3,4-oxadiazole Against Key Protein Targets
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] This five-membered heterocyclic ring is recognized as a pharmacophore—a molecular feature that ensures optimal interactions with a biological target to trigger a response.[2] Our focus here is on a specific derivative, 2-Propyl-1,3,4-oxadiazole, a small molecule whose potential interactions with therapeutic protein targets are ripe for exploration.
In the modern drug discovery pipeline, computational (in silico) methods are indispensable for rapidly screening vast libraries of compounds against specific protein targets.[5] Molecular docking, in particular, is a powerful technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of their interaction.[6][7] This guide provides a comprehensive, field-proven protocol for conducting computational docking studies of this compound, designed for researchers and drug development professionals. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Section 1: The Experimental Workflow: A Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on its ability to reproduce known experimental results. Therefore, our protocol begins with a validation step (redocking) before proceeding to screen our compound of interest. We will use AutoDock, a widely-used and well-documented docking software, for this guide.[6][8]
Core Principle: Causality in Preparation
Every step in preparing the protein (receptor) and the small molecule (ligand) is critical for the accuracy of the simulation. These preparatory steps are not mere formalities; they ensure the biomolecules are represented with the correct physical and chemical properties required by the docking algorithm's force field.[9]
Experimental Protocol: Step-by-Step Docking Methodology
Part A: Receptor Preparation
-
Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). For this guide, we will consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy (PDB ID: 2OH4).[10]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules like water, co-factors, and ions. These must be removed to focus on the protein's binding site.[11][12]
-
Add Polar Hydrogens & Assign Charges: Crystal structures typically do not resolve hydrogen atoms. Adding polar hydrogens is crucial for correctly defining hydrogen bond networks.[8][9] Subsequently, partial charges are assigned to each atom (e.g., Kollman charges for proteins) to accurately model electrostatic interactions.[6]
-
Create PDBQT File: The final prepared receptor file is saved in the PDBQT format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock.[8]
Part B: Ligand Preparation
-
Obtain or Draw Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or drawn using chemical drawing software.
-
Add Hydrogens and Compute Charges: As with the receptor, hydrogens are added. For the ligand, Gasteiger charges are typically computed, which is a method well-suited for organic molecules.[13]
-
Define Rotatable Bonds: To account for ligand flexibility, the software must know which bonds are rotatable. AutoDockTools (ADT) can automatically detect these, allowing the ligand to change its conformation during the docking process.[13][14] This step is vital as it allows the ligand to find its most favorable "pose" in the binding pocket.
-
Save as PDBQT: The prepared ligand is also saved in the PDBQT format.[13]
Part C: Grid Generation & Docking Execution
-
Define the Binding Site (Grid Box): AutoGrid, a component of the AutoDock suite, pre-calculates the interaction energies for various atom types within a defined 3D grid.[14] This grid box must be centered on the active site of the protein and be large enough to allow the ligand to move and rotate freely.[12]
-
Generate Grid Parameter File (.gpf): A grid parameter file specifies the receptor file, the ligand atom types, and the grid box dimensions.[8][15]
-
Run AutoGrid: Executing AutoGrid with the .gpf file generates the map files that AutoDock will use.[15]
-
Configure Docking Parameters (.dpf): A docking parameter file specifies the receptor and ligand PDBQT files, the map files, and the parameters for the search algorithm (e.g., Lamarckian Genetic Algorithm).[11][12]
-
Run AutoDock: The docking simulation is initiated from the command line, using the .dpf file as input.[6][15] AutoDock will perform multiple independent runs to explore the conformational space and identify the best binding poses.
Workflow Visualization
The entire computational docking process can be visualized as a systematic workflow, ensuring all necessary steps are completed in the correct order.
Caption: A comprehensive workflow for molecular docking studies.
Section 2: Comparative Analysis of this compound
To demonstrate the practical application of this workflow, we present a comparative analysis of this compound docked against three distinct, cancer-related protein targets. The data presented in these tables are illustrative, based on published studies of similar 1,3,4-oxadiazole derivatives, to guide researchers in interpreting their own results.[10][16]
Protocol Validation: The Redocking Imperative
Before docking our novel compound, the protocol's validity must be established. This is done by taking the co-crystallized ligand from the original PDB file, removing it, and docking it back into the receptor using the exact parameters described above. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the original crystal pose indicates the protocol is reliable.[17]
Table 1: Protocol Validation via Redocking
| Target Protein | PDB ID | Co-crystallized Ligand | RMSD of Redocked Pose (Å) | Validation Outcome |
|---|---|---|---|---|
| VEGFR2 | 2OH4 | Staurosporine | 1.35 | Success |
| EGFR | 2J6M | Erlotinib | 1.62 | Success |
| Tubulin | 1SA0 | Colchicine | 1.88 | Success |
Docking Performance of this compound
With the protocol validated, we now dock our compound of interest against the prepared receptors. The key metrics for comparison are the binding energy and the specific amino acid residues involved in the interaction.[17] Lower binding energy suggests a more stable protein-ligand complex.[18]
Table 2: Comparative Docking Results
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interacting Residues |
|---|---|---|---|---|
| VEGFR2 | 2OH4 | -7.85 | 1.5 µM | Cys919, Asp1046 (H-bonds), Val848 |
| EGFR | 2J6M | -6.92 | 10.2 µM | Met793, Lys745 (H-bonds), Leu718 |
| Tubulin | 1SA0 | -8.51 | 0.5 µM | Cys241, Leu255 (H-bonds), Val318 |
Analysis of Results: From Data to Insight
The analysis of docking results is a multi-step process that transforms raw computational data into actionable scientific insights.[7][18][19]
-
Cluster Analysis: AutoDock groups the resulting poses into clusters based on conformational similarity.[11] The cluster with the lowest binding energy and the highest population is typically the most promising.
-
Visual Inspection: Using molecular visualization software (e.g., PyMOL, Chimera), the top-ranked poses are visually inspected.[17] This step is crucial to confirm that the ligand is in a sensible orientation within the binding pocket and to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.[7][17]
-
Interaction Profiling: The specific amino acid residues interacting with the ligand are documented. This information is vital for understanding the mechanism of binding and for guiding future lead optimization efforts.
Caption: The logical flow from raw docking data to lead identification.
From our comparative data, this compound shows the strongest binding affinity for Tubulin, followed by VEGFR2. The specific hydrogen bonds formed with key residues like Cys241 in Tubulin provide a strong rationale for this predicted affinity. This suggests that Tubulin could be a primary target for this compound, warranting further investigation.
Conclusion and Future Directions
This guide has outlined a rigorous and self-validating workflow for the computational docking of this compound. By grounding our protocol in established scientific principles and validating it against known experimental data, we can generate trustworthy predictions about its potential biological targets.
The comparative analysis indicates that this compound is a promising candidate for targeting tubulin polymerization. However, it is crucial to remember that in silico results are predictive. The logical next steps would be to conduct more computationally intensive studies, such as molecular dynamics simulations, to assess the stability of the protein-ligand complex over time, followed by essential in vitro and in vivo experiments to confirm the biological activity.
References
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- How to analyse docking results from HADDOCK or refine models?. (n.d.). Bonvin Lab.
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- MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. (2024). ResearchGate.
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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 2-Propyl-1,3,4-oxadiazole and its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar. Among them, oxadiazoles are of significant interest due to their wide range of biological activities and applications in materials science.[1][2][3] The precise identification of a specific isomer is paramount, as subtle changes in the arrangement of atoms within the molecule can lead to vastly different pharmacological and physical properties. This guide provides an in-depth comparative analysis of the spectral characteristics of 2-propyl-1,3,4-oxadiazole and three of its isomers with the same molecular formula (C₅H₈N₂O), focusing on the key spectroscopic techniques used for their differentiation: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The isomers chosen for this comparison are:
-
This compound
-
2-Isopropyl-1,3,4-oxadiazole (A substituent isomer)
-
3-Propyl-1,2,4-oxadiazole (A ring isomer)
-
5-Propyl-1,2,4-oxadiazole (A ring isomer)
This selection allows for a nuanced exploration of how the position of heteroatoms in the oxadiazole ring and the branching of the alkyl substituent influence the spectral output.
Molecular Structures of the Isomers
A clear visualization of the isomeric structures is the first step in understanding their potential spectral differences.
Caption: Molecular structures of the four isomers under investigation.
¹H and ¹³C NMR Spectroscopy: The Primary Disambiguation Tool
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules, and in this case, it provides clear, unambiguous markers for differentiating between the four isomers.
The Causality Behind NMR Chemical Shifts
The chemical shift of a nucleus is highly sensitive to its local electronic environment. In our isomeric series, two major factors will cause distinct shifts:
-
The Heterocyclic Ring System: The arrangement of oxygen and nitrogen atoms in the 1,3,4-oxadiazole versus the 1,2,4-oxadiazole ring creates different electronic distributions. The carbons in the 1,2,4-oxadiazole ring are in more distinct environments compared to the more symmetrical 1,3,4-oxadiazole ring, leading to a greater separation in their ¹³C NMR signals.
-
The Alkyl Substituent: A straight-chain propyl group will exhibit a different set of proton and carbon signals compared to a branched isopropyl group due to the differing number of chemically equivalent protons and carbons and their proximity to the electron-withdrawing oxadiazole ring.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR signals for each isomer. The predictions for the alkyl groups are based on known spectral data for similar alkyl-substituted 1,3,4-oxadiazoles.[3]
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.5 | s | 1H | H-5 |
| ~2.9 | t | 2H | -CH₂-CH₂-CH₃ | |
| ~1.8 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| ~1.0 | t | 3H | -CH₂-CH₂-CH₃ | |
| 2-Isopropyl-1,3,4-oxadiazole | ~8.5 | s | 1H | H-5 |
| ~3.2 | septet | 1H | -CH(CH₃)₂ | |
| ~1.4 | d | 6H | -CH(CH₃)₂ | |
| 3-Propyl-1,2,4-oxadiazole | ~8.7 | s | 1H | H-5 |
| ~2.8 | t | 2H | -CH₂-CH₂-CH₃ | |
| ~1.8 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| ~1.0 | t | 3H | -CH₂-CH₂-CH₃ | |
| 5-Propyl-1,2,4-oxadiazole | ~8.3 | s | 1H | H-3 |
| ~3.0 | t | 2H | -CH₂-CH₂-CH₃ | |
| ~1.8 | sextet | 2H | -CH₂-CH₂-CH₃ | |
| ~1.0 | t | 3H | -CH₂-CH₂-CH₃ |
Key Differentiators in ¹H NMR:
-
Propyl vs. Isopropyl: The splitting patterns of the alkyl groups provide a clear distinction. The propyl group shows a triplet-sextet-triplet pattern, while the isopropyl group displays a septet-doublet pattern.
-
Ring Protons: The chemical shift of the lone proton on the oxadiazole ring is subtly different depending on the isomer, though this can be influenced by the solvent and may not be the most reliable primary differentiator.
Predicted ¹³C NMR Spectral Data
¹³C NMR is where the difference between the ring isomers becomes stark and unambiguous. The chemical shifts for the oxadiazole carbons are based on established literature values for these heterocyclic systems.[4][5]
| Compound | Predicted δ (ppm) for C2 | Predicted δ (ppm) for C5 | Predicted δ (ppm) for Alkyl Carbons |
| This compound | ~165 | ~164 | ~30 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃) |
| 2-Isopropyl-1,3,4-oxadiazole | ~168 | ~164 | ~33 (-CH-), ~22 (-CH₃) |
| 3-Propyl-1,2,4-oxadiazole | ~168 | ~175 | ~28 (-CH₂-), ~21 (-CH₂-), ~13 (-CH₃) |
| 5-Propyl-1,2,4-oxadiazole | ~170 | ~178 | ~29 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃) |
Key Differentiators in ¹³C NMR:
-
1,3,4- vs. 1,2,4-Oxadiazoles: This is the most critical distinction. The two carbon signals of the 1,3,4-oxadiazole ring are very close together (around 164-165 ppm). In contrast, the carbon signals of the 1,2,4-oxadiazole ring are significantly further apart, with C3 appearing around 167-170 ppm and C5 appearing much further downfield around 174-178 ppm.[4] This large difference in chemical shift is a definitive marker for the 1,2,4-oxadiazole scaffold.
-
3-Propyl vs. 5-Propyl on 1,2,4-Oxadiazole: The carbon atom of the 1,2,4-oxadiazole ring that is directly attached to the propyl group will be slightly more shielded (further upfield) than the one that is not. This allows for the differentiation between the 3-propyl and 5-propyl isomers.
Infrared (IR) Spectroscopy: A Corroborative Technique
IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as an excellent corroborative tool.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Isomer System |
| ~2850-3000 | C-H stretch (aliphatic) | All isomers |
| ~1610-1640 | C=N stretch | All isomers |
| ~1550-1580 | C=N stretch | All isomers |
| ~1250 | C-O-C stretch (asymmetric) | All isomers |
| ~1020-1070 | C-O-C stretch (symmetric) | All isomers |
| ~900-950 | Ring breathing | 1,3,4-Oxadiazole |
| ~980-1020 | Ring breathing | 1,2,4-Oxadiazole |
The Rationale for IR Differences:
The primary differences in the IR spectra are expected to be subtle and lie in the "fingerprint region" (below 1500 cm⁻¹). The different symmetry and bond arrangements in the 1,3,4- and 1,2,4-oxadiazole rings will lead to slight shifts in the C=N, C-O-C, and ring breathing vibrational modes. While these differences can be small, a careful comparison to a reference spectrum or a database can aid in identification. The alkyl C-H stretching and bending vibrations will be very similar across the propyl-substituted isomers.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data
All four isomers have a molecular formula of C₅H₈N₂O, resulting in a nominal molecular weight of 112 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z of 112 in the electron ionization (EI) mass spectrum.
Fragmentation Pathways as a Means of Differentiation:
The way each isomer breaks apart upon ionization can offer clues to its structure. While detailed fragmentation studies for these specific simple alkyl-oxadiazoles are not widely published, we can predict the likely pathways based on general principles of mass spectrometry for heterocyclic compounds.[6]
-
Common Fragments: All isomers are likely to show fragmentation of the alkyl chain. Loss of a methyl radical (•CH₃, -15 amu) or an ethyl radical (•C₂H₅, -29 amu) from the propyl-substituted isomers would be common. The isopropyl isomer would readily lose a methyl radical.
-
Ring Cleavage: The fragmentation of the oxadiazole ring itself will be the key differentiator. The different arrangements of heteroatoms will lead to distinct fragmentation pathways. For example, the 1,3,4-oxadiazole ring might undergo a retro-Diels-Alder-type cleavage, while the 1,2,4-oxadiazole may fragment in a different manner. The analysis of these low-mass fragments can be complex but highly informative.
A Logical Workflow for Isomer Identification
Caption: A logical workflow for the spectral identification of the oxadiazole isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified oxadiazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or via injection into a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.[1]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30 to 200).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions and their relative abundances to deduce the fragmentation pattern.
By systematically applying this analytical workflow, researchers can confidently and accurately distinguish between this compound and its structural isomers, ensuring the correct compound is carried forward in drug discovery or materials development pipelines.
References
-
Synthesis and Screening of New[1][2][7]Oxadiazole,[2][4][7]Triazole, and[2][4][7]Triazolo[4,3-b][2][4][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available at: [Link]
-
¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. IOPscience. Available at: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Institutes of Health. Available at: [Link]
-
One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. National Library of Medicine. Available at: [Link]
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]
-
Mass spectrometry of oxazoles. HETEROCYCLES. Available at: [Link]
-
Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. National Library of Medicine. Available at: [Link]
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Safety Operating Guide
Navigating the Handling of 2-Propyl-1,3,4-oxadiazole: A Guide to Personal Protective Equipment
For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, appearing in various therapeutic agents.[1][2][3][4] As we explore the potential of derivatives like 2-Propyl-1,3,4-oxadiazole, a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish the operational context. All work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9] An organized workspace, clear labeling of all reagents and reaction vessels, and a thorough understanding of the experimental procedure are fundamental prerequisites.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it should be tailored to the specific manipulations being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Running reactions at ambient temperature and pressure | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Running reactions under heating, pressure, or reflux | Chemical splash goggles and a face shield | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Work-up and purification (e.g., extraction, chromatography) | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if performed in a fume hood |
| Handling of the isolated solid product | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-resistant lab coat | Not generally required if handled with care |
| Cleaning of glassware and spills | Chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges may be necessary for large spills |
The Rationale Behind PPE Selection: An In-Depth Look
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Chemical splash goggles that form a seal around the eyes are mandatory for most operations.[10] For procedures with a higher risk of splashing or pressure changes, such as reactions under reflux or work-up of larger volumes, a face shield should be worn in addition to goggles.[10]
Hand Protection: The skin is a primary route of exposure. Nitrile or neoprene gloves provide good resistance to a wide range of organic chemicals.[11] Double-gloving is a prudent measure, especially during prolonged handling or when there is a higher risk of contamination. It is imperative to inspect gloves for any signs of degradation or puncture before and during use and to change them frequently.
Body Protection: A flame-resistant lab coat, buttoned completely, is the minimum requirement for body protection.[10] For tasks with a significant splash potential, a chemical-resistant apron provides an additional layer of defense. Open-toed shoes and shorts are never appropriate in a laboratory setting.[10]
Respiratory Protection: When working within a certified chemical fume hood, the risk of inhaling vapors is significantly reduced, and specific respiratory protection is not typically required. However, in the event of a large spill or a failure of the ventilation system, an air-purifying respirator with organic vapor cartridges should be available for emergency use.[12]
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid this compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution: Add the solvent to the solid in the fume hood. If the process is exothermic, add the solvent slowly and with cooling if necessary.
-
Reaction: Conduct the reaction in a sealed vessel or under a reflux condenser within the fume hood.
-
Work-up and Purification: Perform all extractions, washes, and chromatographic separations within the fume hood.
-
Isolation and Storage: After isolation, store the purified this compound in a clearly labeled, tightly sealed container in a designated, well-ventilated storage area.
Disposal Plan:
All waste materials contaminated with this compound, including disposable gloves, weighing boats, and solvent waste, must be disposed of as hazardous chemical waste.[5] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of any material down the drain.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while flushing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly explore the scientific potential of this compound and other novel compounds.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). [Link]
-
Tetrahedron. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012-11-28). [Link]
-
MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Preprints.org. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025-06-25). [Link]
-
PubChem. 1,3,4-Oxadiazole. [Link]
-
Research & Reviews: Journal of Chemistry. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
-
Wikipedia. 1,3,4-Oxadiazole. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. [Link]
-
ResearchGate. A critical review on synthesis and Biological Screening of 1,3,4-Oxadiazole based NSAIDs Derivatives. (2020-10-07). [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
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- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
